molecular formula C12H17NO2 B1371956 3-(2-Methoxyphenoxy)piperidine CAS No. 902837-27-8

3-(2-Methoxyphenoxy)piperidine

Cat. No.: B1371956
CAS No.: 902837-27-8
M. Wt: 207.27 g/mol
InChI Key: QWVSMVKBNRCNFJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)piperidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVSMVKBNRCNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647898
Record name 3-(2-Methoxyphenoxy)piperidine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-27-8
Record name 3-(2-Methoxyphenoxy)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyphenoxy)piperidine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a guaiacol moiety via an ether bond. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] The incorporation of a methoxyphenoxy group introduces functionalities that can modulate a molecule's lipophilicity, hydrogen bonding capacity, and potential for specific receptor interactions. This guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for this compound, offering valuable insights for its application in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted at the 3-position with a 2-methoxyphenoxy group. This arrangement results in a molecule with a combination of aliphatic and aromatic characteristics.

Molecular Formula: C₁₂H₁₇NO₂[3]

Molecular Weight: 207.27 g/mol [3]

CAS Number: 902837-27-8[2]

Synonyms:

  • Piperidine, 3-(2-methoxyphenoxy)-

  • 3-(2-methoxyphenyl)piperidine (Note: This can be an ambiguous synonym)[3]

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like melting and boiling points are not widely published and may require experimental determination.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
CAS Number 902837-27-8[2]
Appearance Expected to be a solid or oil at room temperature.Inferred
Purity Commercially available with ≥97% purity.[3]
InChI InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3[3]
InChI Key QWVSMVKBNRCNFJ-UHFFFAOYSA-N[3]

Proposed Synthesis: Williamson Ether Synthesis

A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This classical organic reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this proposed pathway, the alkoxide of a protected 3-hydroxypiperidine reacts with a suitable guaiacol derivative.

The rationale for employing a nitrogen-protecting group on the piperidine ring, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is to prevent the secondary amine from acting as a competing nucleophile, which could lead to undesired N-arylation side products. The choice of protecting group can also influence the solubility and handling characteristics of the intermediates.

Below is a detailed, step-by-step methodology for this proposed synthesis, grounded in established chemical principles.

Experimental Protocol

Step 1: Protection of 3-Hydroxypiperidine

  • Dissolution: Dissolve 3-hydroxypiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool in an ice bath.

  • Protecting Group Introduction: Slowly add the protecting group reagent, for example, benzyl bromide or di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-protected 3-hydroxypiperidine.

Step 2: Formation of the Alkoxide

  • Dissolution: Dissolve the N-protected 3-hydroxypiperidine (1 equivalent) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).

  • Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

Step 3: Williamson Ether Synthesis

  • Aryl Halide Addition: To the freshly prepared alkoxide solution, add 2-bromoanisole or another suitably activated guaiacol derivative (1 equivalent).

  • Heating: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-protected this compound can be purified by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

  • Cleavage of the Protecting Group:

    • Boc Group: Dissolve the protected piperidine in a solution of trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent.

    • Benzyl Group: Subject the protected piperidine to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Work-up and Isolation: After the deprotection is complete, neutralize the reaction mixture (if acidic conditions were used) and perform an appropriate work-up to isolate the final product, this compound. The product may be obtained as a free base or converted to a hydrochloride salt for improved stability and handling.[2]

SynthesisWorkflow A 3-Hydroxypiperidine B N-Protected 3-Hydroxypiperidine A->B Protection (e.g., Boc₂O) C N-Protected 3-Piperidinoxide B->C Deprotonation (e.g., NaH) D N-Protected This compound C->D Williamson Ether Synthesis (with 2-bromoanisole) E This compound D->E Deprotection (e.g., TFA or H₂/Pd)

Caption: Proposed synthetic workflow for this compound.

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group (typically in the range of 6.8-7.2 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a series of multiplets for the piperidine ring protons. The proton at the 3-position of the piperidine ring, being attached to the ether oxygen, would likely appear as a downfield multiplet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperidine ring (typically 20-60 ppm). The carbon atom at the 3-position of the piperidine ring would be shifted downfield due to the deshielding effect of the ether oxygen.

Mass Spectrometry (MS):

  • Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 207. Subsequent fragmentation patterns could provide further structural information.

Infrared (IR) Spectroscopy:

  • The IR spectrum would show characteristic C-O stretching vibrations for the aryl ether, C-H stretching for the aromatic and aliphatic components, and N-H stretching for the secondary amine of the piperidine ring.

AnalyticalWorkflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR Infrared Spectroscopy Start->IR Purity Purity Assessment (e.g., HPLC, GC) Start->Purity Confirmation Structural Confirmation and Purity Data NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: Analytical workflow for the characterization of this compound.

Potential Applications and Pharmacological Relevance

The piperidine nucleus is a cornerstone in the design of central nervous system (CNS) active agents.[1] Derivatives of piperidine have been investigated for a wide range of pharmacological activities, including antidepressant, antipsychotic, analgesic, and anti-inflammatory effects.

The 3-aryloxypiperidine motif, in particular, is present in several compounds with notable biological activity. For instance, certain 3-phenoxypiperidine derivatives have been explored as selective serotonin reuptake inhibitors (SSRIs) and have shown potential as antidepressant agents.[6] The methoxy group on the phenyl ring can influence the compound's metabolic stability and its interaction with biological targets.

Given this context, this compound represents a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the CNS. Its structural features suggest that it could be a promising starting point for the synthesis of libraries of compounds for screening against various neurological and psychiatric disorders.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a detailed overview of its chemical structure, properties, and a plausible, well-grounded synthetic protocol based on the Williamson ether synthesis. While specific experimental data for some of its properties and its definitive biological activity remain to be fully elucidated in publicly accessible literature, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers working with this and related compounds. Its structural relationship to known bioactive molecules suggests that this compound is a promising scaffold for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 3-(2-Methoxyphenoxy)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The piperidine moiety is a cornerstone in the design of numerous pharmaceuticals, and its functionalization is key to modulating pharmacological activity.[2][4] This document explores several robust synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), the Buchwald-Hartwig Amination, and the Mitsunobu Reaction. Each section provides a detailed examination of the reaction mechanism, key experimental considerations, and a step-by-step protocol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of the 3-(Aryloxy)piperidine Scaffold

The this compound core is a privileged scaffold in modern pharmacology. The piperidine ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[2][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for interacting with biological targets. The introduction of an aryloxy substituent at the 3-position, specifically a 2-methoxyphenoxy group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.[3] Compounds bearing this moiety have been investigated for their potential in treating a range of conditions, including neurological and psychiatric disorders.[1][5] This guide will detail the most effective and versatile chemical strategies for the construction of this valuable molecular architecture.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several convergent strategies. The primary disconnection lies at the ether linkage, suggesting a coupling between a 3-functionalized piperidine and a 2-methoxyphenol derivative, or at the C-N bond of the piperidine ring itself. This guide will focus on three preeminent methods for forging the key ether bond.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[6][7] In the context of synthesizing this compound, this strategy typically involves the reaction of a 3-hydroxypiperidine derivative with an activated 2-methoxyphenyl halide.

Causality of Experimental Choices:

The success of an SNAr reaction is contingent on several factors. The aromatic ring must be rendered sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[6][7] The choice of leaving group is also critical, with fluoride being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.[8] A strong base is required to deprotonate the hydroxyl group of the piperidine, generating a more potent nucleophile.

Experimental Protocol: SNAr Approach

Reaction: N-Boc-3-hydroxypiperidine with 1-fluoro-2-methoxy-4-nitrobenzene

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate.

  • Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) will yield the target compound, 3-(2-Methoxy-4-nitrophenoxy)piperidine.

  • The nitro group can then be reduced to an amine and subsequently removed via diazotization and reduction if the unsubstituted methoxy derivative is desired.

Parameter Value/Condition Rationale
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reactants and stabilizes charged intermediates.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation of the alcohol.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction.
Protecting Group tert-Butyloxycarbonyl (Boc)Protects the piperidine nitrogen from side reactions and can be easily removed.

Diagram of the SNAr Pathway

SNAr_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine NaH, DMF NaH, DMF N-Boc-3-hydroxypiperidine->NaH, DMF Deprotonation 1-fluoro-2-methoxy-4-nitrobenzene 1-fluoro-2-methoxy-4-nitrobenzene Meisenheimer_Complex Meisenheimer Complex 1-fluoro-2-methoxy-4-nitrobenzene->Meisenheimer_Complex NaH, DMF->Meisenheimer_Complex Nucleophilic Attack N-Boc-3-(2-methoxy-4-nitrophenoxy)piperidine N-Boc-3-(2-methoxy-4-nitrophenoxy)piperidine Meisenheimer_Complex->N-Boc-3-(2-methoxy-4-nitrophenoxy)piperidine Loss of F-

Caption: SNAr reaction pathway for the synthesis of the protected precursor.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[9][10][11] While traditionally used for forming arylamines, modifications of this reaction can be employed to construct aryl ethers. This approach would involve the coupling of 3-aminopiperidine with a 2-methoxyphenyl halide.

Causality of Experimental Choices:

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[12] The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[10][12] Sterically hindered biarylphosphine ligands are often employed to promote the desired coupling.[10] The base is necessary to deprotonate the amine and facilitate the formation of the active catalyst.[9]

Experimental Protocol: Buchwald-Hartwig Approach

Reaction: N-Boc-3-aminopiperidine with 2-bromoanisole

  • In a glovebox, combine N-Boc-3-aminopiperidine (1.0 eq), 2-bromoanisole (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the N-Boc protected product.

  • Deprotection of the Boc group will yield 3-(2-methoxyphenylamino)piperidine, an analogue of the target molecule. To obtain the target ether, a variation of the Buchwald-Hartwig C-O coupling would be employed with 3-hydroxypiperidine.

Parameter Value/Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosA common and effective catalyst system for C-N and C-O cross-coupling reactions.
Base Sodium tert-butoxide (NaOtBu)A strong, sterically hindered base that is soluble in organic solvents.
Solvent Anhydrous TolueneA non-polar, high-boiling solvent suitable for palladium-catalyzed reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination -HX Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the formation of esters, ethers, and other functional groups via the dehydration of an alcohol.[13][14][15] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when working with chiral substrates.[13] For the synthesis of this compound, this would involve the reaction of 3-hydroxypiperidine with 2-methoxyphenol.

Causality of Experimental Choices:

The Mitsunobu reaction relies on the in-situ generation of an alkoxyphosphonium salt from an alcohol and a phosphine, typically triphenylphosphine (PPh₃), in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The choice of azodicarboxylate can influence the ease of purification, as the hydrazine byproduct can sometimes be challenging to remove.[14] The reaction is generally performed at low temperatures to control the initial exothermic reaction between the phosphine and the azodicarboxylate.[16][17]

Experimental Protocol: Mitsunobu Reaction

Reaction: N-Boc-3-hydroxypiperidine with 2-methoxyphenol

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • The resulting N-Boc protected ether can then be deprotected using standard acidic conditions to yield this compound.

Parameter Value/Condition Rationale
Reagents PPh₃ and DIADA common reagent combination for the Mitsunobu reaction, leading to the formation of a good leaving group from the alcohol.
Solvent Anhydrous THFA suitable aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.
Purification Column ChromatographyNecessary to remove the stoichiometric byproducts of the reaction.

Diagram of the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution PPh3_DIAD PPh3 + DIAD Betaine Betaine Intermediate PPh3_DIAD->Betaine Alkoxyphosphonium [R-OPPh3]+ Betaine->Alkoxyphosphonium + R-OH Alcohol R-OH Alcohol->Alkoxyphosphonium Product R-OAr Alkoxyphosphonium->Product + Ar-O- Nucleophile Ar-OH Nucleophile->Product

Caption: Key steps in the Mitsunobu reaction mechanism.

Conclusion

The synthesis of this compound can be accomplished through several reliable and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule. Nucleophilic aromatic substitution offers a direct approach when an activated aryl halide is available. The Buchwald-Hartwig amination provides a versatile, albeit catalyst-dependent, route for C-N and C-O bond formation. The Mitsunobu reaction is an excellent choice for its mild conditions and stereochemical control, though it requires stoichiometric reagents and careful purification. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy for their specific needs.

References

A-770041: A Speculative Mechanistic Deep-Dive into a Novel Neuromodulatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The novel compound 3-(2-Methoxyphenoxy)piperidine, designated A-770041, represents a compelling scaffold for CNS-targeted therapeutics. Lacking direct pharmacological data, this guide synthesizes a speculative mechanism of action by dissecting its core structural motifs: the piperidine ring and the 2-methoxyphenoxy group. Drawing parallels with established neuropharmacological agents, we hypothesize that A-770041 primarily functions as a modulator of monoamine transporters or as an antagonist at specific G-protein coupled receptors (GPCRs), such as serotonin, dopamine, or neurokinin receptors. This document outlines the logical basis for these hypotheses, proposes a comprehensive, multi-tiered experimental strategy to elucidate the precise mechanism, and provides detailed protocols for key in vitro and in vivo assays. The objective is to furnish researchers and drug development professionals with a robust framework for investigating the therapeutic potential of this and structurally related compounds.

Structural Deconstruction and Mechanistic Postulation

The chemical architecture of A-770041, this compound, offers critical clues to its potential biological activity. The molecule is composed of two key pharmacophores: a piperidine heterocycle and a 2-methoxyphenoxy moiety.

  • The Piperidine Core: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs targeting the central nervous system.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a three-dimensional structure that can adapt to the steric demands of receptor binding pockets.[2] Piperidine derivatives are known to act as anticancer agents, Alzheimer's disease therapeutics, analgesics, and antipsychotics.[1][5] Specifically, phenylpiperidine derivatives are a well-established class of potent µ-opioid receptor agonists, exemplified by fentanyl and its analogs, which play a crucial role in pain management.[6]

  • The 2-Methoxyphenoxy Moiety: The methoxy group is a common substituent in drug molecules, influencing ligand-target interactions, physicochemical properties, and metabolic stability.[7] Its presence can introduce hydrogen bond accepting capabilities and modulate the electronic properties of the aromatic ring. The "2-methoxy" (or ortho-methoxy) substitution is particularly noteworthy. For instance, the compound LY-487,379, which contains a 2-methoxyphenoxy group, acts as a selective positive allosteric modulator of the mGluR2 glutamate receptor, a target for antipsychotic and anxiolytic drugs.[8] Furthermore, in the context of neurokinin-1 (NK-1) receptor antagonists, a methoxy-substituted benzyl group can occupy a distinct binding pocket and contribute significantly to receptor selectivity.[9]

Based on this structural analysis, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of A-770041:

  • Hypothesis 1: Monoamine Transporter Modulation: The overall structure bears resemblance to inhibitors of monoamine transporters (for serotonin, norepinephrine, and dopamine). The piperidine ring can mimic the endogenous monoamine substrates, while the methoxyphenoxy group can engage in additional binding interactions within the transporter protein. Structure-activity relationship studies of other piperidine-based monoamine transporter inhibitors have shown that stereochemistry and substitution patterns on the piperidine ring are critical for potency and selectivity.[10]

  • Hypothesis 2: GPCR Antagonism/Modulation: The compound's features are consistent with ligands for various GPCRs. The nitrogen atom in the piperidine ring can act as a protonatable amine, a common feature for GPCR ligand interaction. Potential targets include serotonin (5-HT) receptors, dopamine (D) receptors, or neurokinin (NK) receptors, given the prevalence of the piperidine and methoxyphenyl motifs in antagonists for these receptor families.[9]

A Phased Experimental Approach for Mechanism of Action Elucidation

To systematically investigate the speculative mechanisms of A-770041, a tiered approach is recommended, beginning with broad screening and progressing to more focused, hypothesis-driven studies.

Tier 1: Broad-Spectrum Target Screening

The initial step is to perform a comprehensive screen to identify potential molecular targets. This provides an unbiased view of the compound's bioactivity.

Experimental Protocol: Receptor Profiling Panel

  • Objective: To identify the primary binding targets of A-770041 from a large panel of receptors, ion channels, and transporters.

  • Methodology:

    • Engage a contract research organization (CRO) offering a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Submit A-770041 for screening at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS targets, including opioid, serotonin, dopamine, adrenergic, histamine, and glutamate receptors, as well as monoamine transporters.

    • Analyze the results, focusing on targets showing significant inhibition of radioligand binding (typically >50% at the screening concentration).

  • Causality and Self-Validation: This broad screen acts as a discovery tool. Positive "hits" from this panel are considered preliminary and must be validated in subsequent, more rigorous assays. The breadth of the panel ensures that unexpected activities are not missed, providing a trustworthy foundation for further investigation.

Tier 2: Hypothesis-Driven Target Validation and Affinity Determination

Based on the results of the Tier 1 screen and our initial hypotheses, this phase focuses on confirming the identified interactions and quantifying the binding affinity.

Experimental Protocol: Saturation Radioligand Binding Assays

  • Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of A-770041 for the validated targets.

  • Methodology (Example for Dopamine Transporter, DAT):

    • Prepare cell membrane homogenates from a cell line stably expressing the human dopamine transporter (hDAT).

    • Incubate a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428) with varying concentrations of A-770041.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the A-770041 concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Data Presentation:

Target Radioligand A-770041 Ki (nM)
hDAT[³H]WIN 35,428To be determined
hSERT[³H]CitalopramTo be determined
hNET[³H]NisoxetineTo be determined
h5-HT2A[³H]KetanserinTo be determined
hD₂[³H]SpiperoneTo be determined
A hypothetical table for summarizing binding affinity data.
  • Authoritative Grounding: This method is a gold standard for quantifying ligand-receptor interactions. Protocols should be based on established pharmacological guidelines.

Tier 3: Functional Activity Characterization

Binding to a target does not reveal whether a compound is an agonist, antagonist, or allosteric modulator. Functional assays are essential to determine the compound's effect on target activity.

Experimental Protocol: In Vitro Functional Assay (Example: Monoamine Uptake)

  • Objective: To determine if A-770041 inhibits the function of monoamine transporters.

  • Methodology:

    • Culture cells stably expressing hDAT, hSERT, or hNET.

    • Pre-incubate the cells with varying concentrations of A-770041 or a reference inhibitor (e.g., cocaine for DAT).

    • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percent inhibition of uptake at each concentration of A-770041 and determine the IC₅₀ value.

  • Causality and Self-Validation: Comparing the IC₅₀ from this functional assay with the Ki from the binding assay is a critical validation step. A close correlation between these values suggests that the compound's binding to the transporter is directly responsible for the observed functional effect.

Visualization of Proposed Pathways and Workflows

Diagrams are crucial for conceptualizing the proposed mechanisms and the experimental plan.

G cluster_0 Hypothesis 1: Monoamine Transporter Modulation A770041 A-770041 Transporter Monoamine Transporter (DAT, SERT, NET) A770041->Transporter Binds to Uptake Inhibition of Monoamine Reuptake Transporter->Uptake Leads to Synaptic_Conc Increased Synaptic Concentration of Neurotransmitters Uptake->Synaptic_Conc

Caption: Proposed mechanism for Hypothesis 1.

G cluster_1 Hypothesis 2: GPCR Antagonism A770041 A-770041 GPCR GPCR (e.g., 5-HT2A, D2) A770041->GPCR Binds to (Antagonist) Signaling Blockade of Downstream Signaling GPCR->Signaling Agonist Endogenous Agonist Agonist->GPCR

Caption: Proposed mechanism for Hypothesis 2.

G Tier1 Tier 1: Broad Target Screen (Radioligand Binding Panel) Tier2 Tier 2: Target Validation (Saturation Binding Assays) Determine Ki Tier1->Tier2 Identifies 'Hits' Tier3 Tier 3: Functional Assays (e.g., Uptake, Calcium Flux) Determine IC50/EC50 & Modality Tier2->Tier3 Confirms Targets Tier4 Tier 4: In Vivo Studies (e.g., Microdialysis, Behavior) Confirm CNS Activity Tier3->Tier4 Elucidates Mechanism

Caption: Phased experimental workflow.

Concluding Remarks and Future Directions

The structural features of this compound (A-770041) strongly suggest its potential as a novel CNS-active agent, likely targeting monoamine transporters or GPCRs. The proposed multi-tiered experimental framework provides a rigorous and logical pathway to move from speculation to empirical evidence. The initial broad screening will cast a wide net to identify potential targets, which will then be systematically validated and characterized through binding and functional assays. Subsequent in vivo studies, such as microdialysis to measure neurotransmitter levels in specific brain regions or behavioral models relevant to depression, anxiety, or psychosis, will be crucial to link the in vitro mechanism of action to a potential therapeutic effect. This comprehensive approach ensures a high degree of scientific integrity and provides a clear roadmap for elucidating the pharmacological profile of A-770041 and advancing its potential development as a therapeutic agent.

References

An Investigator's Guide to the Therapeutic Potential of 3-(2-Methoxyphenoxy)piperidine: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous approved therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] The molecule 3-(2-Methoxyphenoxy)piperidine represents a novel, under-explored chemical entity poised for investigation. While direct pharmacological data for this specific compound is scarce in public literature, its structural motifs—a piperidine ring linked via an ether to a methoxyphenyl group—are features of well-characterized bioactive molecules. This guide leverages structure-activity relationship (SAR) insights from related compounds to propose a rational, multi-pronged strategy for identifying and validating its most promising therapeutic targets. We present a comprehensive roadmap for researchers and drug development professionals, detailing the scientific rationale, experimental protocols, and decision-making frameworks necessary to unlock the therapeutic potential of this compound.

Introduction: The Scientific Premise

The structure of this compound combines two key pharmacophoric elements: the conformationally flexible yet constrained piperidine ring and the electron-rich 2-methoxyphenyl moiety. The piperidine ring is a privileged structure in drug design, known to enhance druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interaction with biological targets.[3] The methoxyphenyl group, particularly the ortho-methoxy substitution, is a common feature in ligands targeting CNS receptors and transporters, where it can influence binding affinity and selectivity through specific steric and electronic interactions.

Given the absence of a detailed biological profile for this compound, this document serves as a first-principles guide to its systematic evaluation. Our approach is grounded in an analysis of structurally analogous compounds to build a data-driven hypothesis for its mechanism of action.

Rationale for Target Selection: Insights from Structurally Related Compounds

An examination of the literature reveals that compounds incorporating either the phenoxy-piperidine or methoxyphenyl-piperidine core exhibit a range of biological activities, primarily centered on neurological and psychiatric disorders.

  • Monoamine Transporter Ligands: Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated as potential antidepressant agents, demonstrating biological activity comparable to the norepinephrine reuptake inhibitor (NRI) viloxazine.[4] This suggests that the core phenoxy-piperidine structure is a viable scaffold for modulating monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Dopaminergic and Serotonergic Receptor Ligands: The (methoxyphenyl)piperidine moiety is a key component in ligands designed for dopamine and serotonin receptors.[5][6] These G-protein coupled receptors (GPCRs) are critical targets for antipsychotic, anxiolytic, and antidepressant medications.

  • Sigma (σ) Receptor Ligands: Novel phenoxyalkylpiperidines have been developed as high-affinity ligands for the Sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in neuroprotection, pain modulation, and psychiatric conditions.[1][7]

  • Analgesic and Neurokinin Targets: Other piperidine derivatives have been investigated for analgesic properties, with some showing activity at opioid receptors.[8] Furthermore, the 3-methoxy-2-phenylpiperidine framework is structurally related to established antagonists of the Neurokinin-1 (NK-1) receptor, a target for antiemetic and antidepressant therapies.[9]

This body of evidence strongly suggests that this compound is most likely to exert its effects by modulating one or more of these CNS targets. Therefore, a primary screening and validation effort should be focused on these protein families.

Proposed Primary Therapeutic Targets for Investigation

Based on the SAR analysis, we hypothesize that this compound has a high probability of interacting with the following target classes.

Primary Hypothesis: Monoamine Transporters (SERT, NET, DAT)

The structural similarity to viloxazine analogues makes the monoamine transporters the most compelling initial targets.[4] Imbalances in serotonergic, noradrenergic, and dopaminergic signaling are central to the pathophysiology of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Secondary Hypothesis: Sigma-1 (σ1) Receptor

The σ1 receptor is a highly promiscuous ligand-binding protein involved in cellular stress responses. Its modulation has shown therapeutic promise in neuropathic pain, neurodegenerative diseases, and major depressive disorder.[1] The phenoxy-piperidine scaffold is a known σ1 pharmacophore.[7]

Tertiary Hypothesis: Dopamine D2 and Serotonin 5-HT2A Receptors

These receptors are validated targets for a multitude of psychiatric medications. Given the prevalence of the methoxyphenyl-piperidine motif in D2 and 5-HT2A ligands, these receptors represent a logical, albeit broader, area for investigation.[5][6]

A Phased Experimental Roadmap for Target Validation

To systematically test these hypotheses, we propose a phased approach that proceeds from broad screening to in-depth characterization. This ensures a resource-efficient and scientifically rigorous investigation.

Diagram: Target Validation Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: In-depth Characterization A Compound Synthesis & QC B Broad Target Panel Screen (e.g., Radioligand Binding Assay) A->B Test Compound C Dose-Response Binding Assays (Determine Ki) B->C Identify Primary Hits (>50% inhibition) D Orthogonal Binding Assay (e.g., SPR, ITC) C->D Confirm Physical Interaction E Functional Assays (e.g., Reuptake, Ca2+ Flux) C->E Determine Potency (IC50/EC50) & Efficacy (% Activity) F Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Gene) E->F Elucidate Cellular MoA G Selectivity & Off-Target Profiling F->G Assess Therapeutic Window G cluster_0 cluster_1 cluster_2 SERT SERT Transporter Vesicle Vesicle Serotonin_pre Serotonin_syn Serotonin_pre->Serotonin_syn Release Serotonin_syn->SERT Reuptake Receptor 5-HT Receptor Serotonin_syn->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation Compound This compound Compound->SERT Inhibition

References

CAS number and IUPAC name for 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with this compound. It provides an in-depth exploration of its chemical identity, synthesis, and potential pharmacological applications, with a focus on its relevance in central nervous system (CNS) drug discovery.

Core Compound Identification and Properties

1.1 Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 902837-27-8[1]

  • Synonyms: Piperidine, 3-(2-methoxyphenoxy)-; 3-(2-methoxyphenyl)piperidine[1]

1.2 Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
InChI Key QWVSMVKBNRCNFJ-UHFFFAOYSA-N[1]
Purity (Typical) ≥97%[1]

Rationale and Synthesis

The molecular architecture of this compound, featuring a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage, is a privileged scaffold in medicinal chemistry. Piperidine derivatives are integral to a wide range of CNS-active drugs due to their ability to confer favorable pharmacokinetic properties and engage with various neurotransmitter receptors.[2][3][4][5] The methoxyphenoxy moiety is also a common feature in compounds targeting monoaminergic systems.

A logical and efficient synthetic approach to this compound involves the formation of the aryl ether bond. The Ullmann condensation, a copper-catalyzed reaction between an alcohol and an aryl halide, is a classic and reliable method for this transformation.[6][7][8][9]

Synthetic Workflow Diagram

Synthetic_Workflow Figure 1: Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_product Purification & Final Product 3-Hydroxypiperidine 3-Hydroxypiperidine 2-Bromoanisole 2-Bromoanisole ReactionVessel Copper(I) Catalyst (e.g., CuI) Base (e.g., K₂CO₃) High-Boiling Solvent (e.g., Pyridine or DMF) 2-Bromoanisole->ReactionVessel Purification Column Chromatography ReactionVessel->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Caption: Proposed Synthesis of this compound.

Detailed Synthesis Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 3-hydroxypiperidine and 2-bromoanisole.

Materials:

  • N-Boc-3-hydroxypiperidine

  • 2-Bromoanisole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous pyridine or N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Boc Protection (if starting with 3-hydroxypiperidine): The piperidine nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This is a standard procedure readily found in organic chemistry literature.

  • Ullmann Condensation:

    • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

    • Add anhydrous pyridine or DMF as the solvent.

    • Add 2-bromoanisole (1.2 equiv) to the mixture.

    • Heat the reaction mixture to reflux (typically 115-150 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-methoxyphenoxy)piperidine.

  • Boc Deprotection:

    • Dissolve the purified N-Boc-3-(2-methoxyphenoxy)piperidine in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (3-5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer, concentrate, and purify if necessary to obtain the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include those for the methoxy group, aromatic protons, and protons of the piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 208.13.

Potential Pharmacological Profile and Mechanism of Action

The structural motifs of this compound suggest potential interactions with key CNS targets. Many piperidine-based compounds exhibit activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, a primary mechanism for many antidepressant drugs.[10][11] Additionally, the phenoxy-piperidine scaffold is found in ligands for sigma receptors, particularly the sigma-1 receptor, which is implicated in neuroplasticity and mood regulation.[12][13][14]

Hypothesized Signaling Pathway

Signaling_Pathway Figure 2: Hypothesized Mechanism of Action SERT Serotonin Transporter (SERT) SynapticCleft Increased Synaptic 5-HT & NE SERT->SynapticCleft NET Norepinephrine Transporter (NET) NET->SynapticCleft Sigma1R Sigma-1 Receptor ER_Stress Modulation of ER Stress & Calcium Signaling Sigma1R->ER_Stress Postsynaptic Postsynaptic Receptor Activation SynapticCleft->Postsynaptic Therapeutic Potential Antidepressant & Anxiolytic Effects Postsynaptic->Therapeutic Downstream Signaling ER_Stress->Therapeutic Neuroprotective Effects Compound Compound Compound->NET Inhibition Compound->Sigma1R Modulation

Caption: Hypothesized Mechanism of Action for this compound.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1 Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol measures the ability of the test compound to inhibit the reuptake of radiolabeled serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.[15][16]

  • Materials:

    • [³H]Serotonin and [³H]Norepinephrine

    • Rat brain synaptosomes or a cell line expressing human SERT and NET (e.g., SK-N-BE(2)C cells for NET)[15]

    • Krebs-Ringer-HEPES (KRH) buffer

    • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET)

    • Scintillation vials and fluid

    • Microplate harvester and scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound and reference compounds in KRH buffer.

    • In a 96-well plate, add the cell suspension or synaptosomes.

    • Add the test compound dilutions and incubate for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reuptake by adding [³H]Serotonin or [³H]Norepinephrine at a concentration close to its Kₘ value.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake).

4.1.2 Sigma-1 Receptor Binding Assay

This competitive binding assay determines the affinity of the test compound for the sigma-1 receptor.[12][17]

  • Materials:

    • --INVALID-LINK---Pentazocine (a selective sigma-1 receptor radioligand)[17]

    • Membrane preparations from cells or tissues rich in sigma-1 receptors (e.g., guinea pig brain)

    • Binding buffer (e.g., Tris-HCl)

    • Haloperidol (for determining non-specific binding)

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In assay tubes, combine the membrane preparation, --INVALID-LINK---Pentazocine, and either buffer, the test compound, or a high concentration of haloperidol.

    • Incubate at room temperature for a specified time (e.g., 120 minutes).[18]

    • Terminate the binding by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters.

    • Calculate the Kᵢ value (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Assays for Antidepressant-Like Activity

These behavioral models are widely used as predictive screens for antidepressant efficacy.[19][20][21][22]

4.2.1 Forced Swim Test (FST)

  • Apparatus: A transparent cylinder filled with water (23-25 °C).

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., Imipramine) to mice via an appropriate route (e.g., intraperitoneal injection).

    • After a set pretreatment time (e.g., 30-60 minutes), place each mouse individually into the swim cylinder for a 6-minute session.

    • Record the session and score the duration of immobility during the last 4 minutes of the test.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

4.2.2 Tail Suspension Test (TST)

  • Apparatus: A suspension bar or box from which mice can hang by their tails.

  • Procedure:

    • Administer the test compound, vehicle, or positive control as in the FST.

    • After the pretreatment period, suspend each mouse by its tail using adhesive tape.

    • Record the 6-minute session and measure the total time spent immobile.

    • A decrease in immobility time is indicative of potential antidepressant activity.[20]

Conclusion

This compound is a compound of significant interest for CNS research, embodying a structural framework common to many pharmacologically active agents. Its synthesis is achievable through established organic chemistry reactions, and its potential to modulate monoaminergic and sigma receptor systems makes it a compelling candidate for investigation in the context of depression, anxiety, and other neurological disorders. The protocols and information provided in this guide offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this promising research molecule.

References

Spectroscopic data (NMR, IR, MS) of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol )[1]. In the absence of publicly available experimental spectra, this document serves as an essential reference for researchers engaged in the synthesis, identification, and quality control of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous molecules, we present a detailed forecast of the expected spectral features. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound, providing both predicted data and the underlying scientific rationale for each assignment.

Introduction and Molecular Structure Analysis

This compound is a heterocyclic compound incorporating three key structural motifs: a saturated piperidine ring, an aromatic guaiacol (2-methoxyphenol) moiety, and an ether linkage. The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to confer aqueous solubility and occupy three-dimensional chemical space[2]. The 2-methoxyphenoxy group introduces aromaticity and specific electronic properties. Accurate structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for this purpose.

This guide will deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses. The numbering scheme used for NMR assignments is detailed in the diagram below.

Caption: Molecular structure and numbering scheme for this compound.

The analytical workflow for characterizing a newly synthesized batch of this compound would logically follow a sequence of non-destructive and destructive techniques to confirm identity and purity.

Workflow synthesis Synthesis & Purification tlc Purity Check (TLC/LC) synthesis->tlc nmr Structure Confirmation (NMR) tlc->nmr ir Functional Group ID (IR) nmr->ir ms Molecular Weight ID (MS) ir->ms final Verified Compound ms->final

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in a molecule. The predicted spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperidine, methoxy, and amine protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Notes
Aromatic (H3'-H6')6.85 - 7.10Multiplet (m)-4HProtons on the guaiacol ring. Their shifts are influenced by the electron-donating methoxy and ether groups, placing them in the typical aromatic region. Based on guaiacol derivatives[3].
C3-H (Piperidine)4.20 - 4.40Multiplet (m)-1HThis methine proton is deshielded by the adjacent electronegative oxygen atom of the ether linkage.
OCH₃ (C7')3.87Singlet (s)-3HMethoxy protons typically appear as a sharp singlet around this region, consistent with data for guaiacol[4].
C2-H, C6-H (Piperidine)2.80 - 3.20Multiplet (m)-4HProtons adjacent to the nitrogen atom are moderately deshielded. The exact shift and multiplicity depend on ring conformation and protonation state. Based on piperidine data.
NH 1.50 - 2.50Broad Singlet (br s)-1HThe chemical shift of the amine proton is highly variable and solvent-dependent. It can exchange with D₂O, causing the signal to disappear.
C4-H, C5-H (Piperidine)1.40 - 1.90Multiplet (m)-4HThese methylene protons are in the most shielded (aliphatic) region of the piperidine ring.
Methodology and Experimental Considerations
  • Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Causality: CDCl₃ is a standard solvent for many organic molecules, offering good solubility. A higher field strength (e.g., >400 MHz) is recommended to resolve the complex multiplets of the piperidine ring protons. A D₂O shake experiment should be performed to confirm the N-H proton signal, which will disappear upon exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environment. The molecule contains 12 unique carbon atoms.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C1' (Aromatic)148.5Aromatic carbon attached to the ether oxygen, deshielded. Based on guaiacol ether analogs[3].
C2' (Aromatic)147.0Aromatic carbon attached to the methoxy group, also strongly deshielded.
C4', C5' (Aromatic)121.0 - 123.0Aromatic CH carbons.
C3', C6' (Aromatic)112.0 - 115.0Aromatic CH carbons, shielded by the electron-donating groups.
C3 (Piperidine)75.0Methine carbon bonded to the ether oxygen, significantly deshielded.
OC H₃ (C7')55.9Typical chemical shift for a methoxy carbon attached to an aromatic ring[5].
C2, C6 (Piperidine)45.0 - 50.0Carbons alpha to the nitrogen atom. Shift can vary based on N-substituents[6].
C4, C5 (Piperidine)24.0 - 32.0Aliphatic carbons in the piperidine ring.
Methodology and Experimental Considerations
  • Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. DEPT experiments are invaluable for confirming assignments, especially for the overlapping aliphatic signals of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a direct readout of molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3300 - 3350N-H StretchMedium, BroadCharacteristic of a secondary amine. Broadness is due to hydrogen bonding[7].
3050 - 3100Aromatic C-H StretchMediumIndicates the presence of the aromatic ring.
2850 - 2960Aliphatic C-H StretchStrongFrom the CH₂ and CH groups of the piperidine ring and the CH₃ of the methoxy group.
~1590, ~1490Aromatic C=C BendingMedium-StrongCharacteristic skeletal vibrations of the benzene ring.
~1250Aryl-O Stretch (Asymmetric)StrongA key diagnostic peak for aryl alkyl ethers[8][9]. This is due to the C(aryl)-O-C stretch.
1050 - 1150Alkyl-O Stretch (Symmetric)StrongThe second key diagnostic peak for the C-O-C ether linkage, attributed to the C(alkyl)-O-C stretch[10].
1100 - 1200C-N StretchMediumVibration from the piperidine amine.
Methodology and Experimental Considerations
  • Protocol: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk[11]. For an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Causality: The KBr pellet method is standard for solid samples as KBr is transparent in the typical IR range. The key diagnostic feature for this molecule is the presence of two strong, distinct C-O stretching bands, which confirm the aryl alkyl ether structure[9][12].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) techniques are considered.

  • Predicted Molecular Ion:

    • Formula: C₁₂H₁₇NO₂

    • Exact Mass: 207.1259

    • Nominal Mass: 207

    • ESI-MS: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 208.

    • EI-MS: Expect a molecular ion peak (M⁺) at m/z 207.

Predicted Fragmentation Pattern (EI-MS)

The fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom, leading to alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen)[13]. The ether linkage is also a likely site for fragmentation.

Fragmentation parent [C12H17NO2]+• m/z = 207 frag1 [C6H10NO]+• m/z = 112 parent->frag1 - C6H7O frag2 [C6H5O-CH3]+• Guaiacol radical cation m/z = 124 parent->frag2 - C6H10N frag3 [C5H10N]+ Piperidinium ion m/z = 84 parent->frag3 - C7H7O2

Caption: Plausible EI-MS fragmentation pathways for this compound.

  • Key Fragmentation Pathways:

    • Cleavage of the Ether Bond: The most intuitive fragmentation is the cleavage of the C-O ether bond, which can lead to a guaiacol radical cation (m/z 124 ) or a piperidinoxy radical cation.

    • Alpha-Cleavage: A dominant pathway for piperidines is alpha-cleavage, which would involve breaking the C2-C3 or C5-C6 bond, leading to stable iminium ions[13][14]. Loss of the phenoxy group can lead to a fragment at m/z 84 , corresponding to the piperidinium ion.

    • Loss of Guaiacol: Cleavage of the ether bond with hydrogen transfer can lead to the loss of a neutral guaiacol molecule (124 Da), potentially leading to a fragment around m/z 83.

Methodology and Experimental Considerations
  • Protocol (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Infuse directly into an ESI source operating in positive ion mode. Perform a full scan to identify the [M+H]⁺ precursor ion at m/z 208. Follow up with a product ion scan (MS/MS) on the precursor to observe fragmentation[13].

  • Causality: ESI is a soft ionization technique ideal for confirming molecular weight as it minimizes fragmentation and primarily generates the protonated molecule [M+H]⁺. The addition of formic acid aids in protonation. MS/MS analysis of this ion provides controlled fragmentation that is highly useful for structural elucidation[15][16].

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
Formula -C₁₂H₁₇NO₂
MW -207.27 g/mol
¹H NMR Aromatic Protons6.85 - 7.10 ppm (4H, m)
Methoxy Protons3.87 ppm (3H, s)
Piperidine Protons1.40 - 4.40 ppm (9H, m)
Amine Proton1.50 - 2.50 ppm (1H, br s)
¹³C NMR Aromatic Carbons112 - 149 ppm (6 signals)
Piperidine Carbons24 - 75 ppm (5 signals)
Methoxy Carbon~56 ppm (1 signal)
IR N-H Stretch3300 - 3350 cm⁻¹
C-H Stretches2850 - 3100 cm⁻¹
Aryl-O Stretch~1250 cm⁻¹ (Strong)
Alkyl-O Stretch1050 - 1150 cm⁻¹ (Strong)
MS (ESI) Protonated Moleculem/z 208 ([M+H]⁺)
MS (EI) Molecular Ionm/z 207 (M⁺)
Key Fragmentsm/z 124, 84

Conclusion

This guide presents a robust, theory-backed prediction of the NMR, IR, and MS spectra of this compound. By combining fundamental spectroscopic principles with data from analogous structures, we have constructed a detailed spectral profile that can be used to guide the identification and characterization of this molecule in a laboratory setting. Researchers can use these predicted values and fragmentation patterns as a benchmark for analyzing their experimentally obtained data, facilitating confident structural verification.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-(2-Methoxyphenoxy)piperidine, a crucial step in early-phase drug development. While extensive public data on this specific molecule is limited, this document outlines the fundamental principles, predictive insights, and robust experimental protocols necessary to generate this critical information. By leveraging established methodologies from the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH), this guide equips researchers with the tools to perform self-validating studies, interpret the results, and make informed decisions. We will explore theoretical solubility predictions based on molecular structure, present detailed protocols for equilibrium solubility determination, and provide a systematic approach to stability assessment through forced degradation studies.

Introduction and Physicochemical Profile

This compound (CAS No. 902837-27-8) is a heterocyclic amine containing a piperidine ring, an ether linkage, and a methoxy-substituted aromatic ring.[1] Understanding its physicochemical properties is the foundation for predicting its behavior in various pharmaceutical contexts.

Molecular Structure: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1]

The structure incorporates several key functional groups that dictate its solubility and stability:

  • Piperidine Ring: A secondary amine, this group is basic and can be protonated. This makes the molecule's aqueous solubility highly dependent on pH.[2] The pKa of the conjugate acid of piperidine itself is approximately 11.2, suggesting that this compound will be predominantly in its ionized, more water-soluble form at physiological pH and below.[3]

  • Aromatic Ether (Methoxyphenoxy group): This portion of the molecule is relatively non-polar and hydrophobic, which will decrease aqueous solubility.[4] The ether linkage can be susceptible to hydrolysis under harsh acidic conditions, and the aromatic ring can be a site for oxidative or photolytic degradation.[5]

  • Overall Lipophilicity: The combination of the hydrophobic aromatic portion and the polar amine suggests a moderate lipophilicity. While a calculated XLogP3 value for the related compound 3-(2-Methylphenoxy)piperidine is 2.4, indicating a tendency to partition into lipids, the basicity of the piperidine ring will modulate this property based on the ionization state.[6]

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[7] This section details the theoretical and practical approaches to characterizing the solubility of this compound.

Theoretical Considerations

Based on its structure, we can predict the following solubility behaviors:

  • pH-Dependent Solubility: As a basic compound, its solubility in aqueous media is expected to be low at high pH (in its free base, non-ionized form) and increase significantly as the pH decreases and the piperidine nitrogen becomes protonated.[8]

  • Solvent Solubility: The molecule is expected to be soluble in polar organic solvents like ethanol and methanol, and less polar solvents like dichloromethane, due to the presence of both polar (amine, ether) and non-polar (aromatic ring, alkyl chain) moieties.[4] Lower aliphatic amines are generally soluble in a range of organic solvents.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is adapted from standard methodologies described in USP General Chapter <1236> and is designed to determine the thermodynamic equilibrium solubility.[9][10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Various solvents: Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Validated HPLC method for quantification

Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 1 mL of solvent). The excess solid is crucial to ensure saturation is reached.[9]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 24-48 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to ensure complete separation of undissolved solid.

  • Sample Collection & Dilution: Carefully withdraw a specific volume of the supernatant. Dilute the sample with the mobile phase of the analytical method to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method.

  • Data Reporting: Calculate the solubility in mg/mL or mol/L. For aqueous solutions, measure and report the final pH of the saturated solution.

Data Presentation: Solubility Summary

All quantitative data should be summarized in a clear, structured table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Final pH (if aqueous)
Purified Water25(Experimental Data)(Experimental Data)
0.1 M HCl25(Experimental Data)(Experimental Data)
pH 4.5 Acetate Buffer25(Experimental Data)(Experimental Data)
pH 7.4 Phosphate Buffer25(Experimental Data)(Experimental Data)
Ethanol25(Experimental Data)N/A
Methanol25(Experimental Data)N/A
Visualization: Solubility Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess API B Add selected solvent (e.g., Water, Buffer, Organic) A->B C Agitate at constant T (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors.[11] Forced degradation studies, as outlined in ICH guidelines, are a cornerstone of this process, helping to identify likely degradation products and establish the specificity of analytical methods.[12][13][14]

Predicted Degradation Pathways

The structure of this compound suggests several potential points of instability:

  • Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide or other downstream products.[15][16] The methoxy group on the aromatic ring could also be a site of oxidative cleavage.

  • Hydrolysis: While generally stable, the aryl ether linkage could undergo hydrolysis under extreme acidic or basic conditions, cleaving the molecule into 2-methoxyphenol and 3-hydroxypiperidine.[5]

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light, often through radical-mediated pathways.[17]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions, as recommended by ICH Q1A guidelines.[17] An unstressed control sample should be analyzed alongside all stressed samples.[15]

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C for 24 hours.

    • Procedure: Mix the stock solution with HCl. After incubation, cool the sample and neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C for 24 hours.[15]

    • Procedure: Mix the stock solution with NaOH. After incubation, cool and neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 8 hours.[15]

    • Procedure: Mix the stock solution with H₂O₂. Monitor the reaction and quench if necessary before analysis.

  • Thermal Degradation:

    • Condition: Solid API and solution stored at 80°C for 48 hours in the dark.[15]

    • Procedure: Analyze both the solid and solution samples after the incubation period.

  • Photolytic Degradation:

    • Condition: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[17]

    • Procedure: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Analysis: Analyze all samples using a suitable stability-indicating method (e.g., RP-HPLC with UV and/or Mass Spectrometric detection). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the extent of degradation and the formation of impurities.

Stress Condition% Assay of Parent% Total ImpuritiesNumber of DegradantsRRT of Major Degradant
Control (Unstressed)100.0<0.10N/A
0.1 M HCl, 60°C(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
0.1 M NaOH, 60°C(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
3% H₂O₂, RT(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
Thermal (80°C)(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)
Photolytic (ICH Q1B)(Experimental Data)(Experimental Data)(Experimental Data)(Experimental Data)

RRT = Relative Retention Time

Visualization: Hypothesized Degradation Pathways

This diagram illustrates the chemically plausible degradation points on the molecule.

G cluster_main This compound cluster_paths Potential Degradation Pathways mol A Oxidation (N-Oxide Formation) mol->A  H₂O₂ B Hydrolysis (Ether Cleavage) mol->B  H⁺/OH⁻, Δ C Photolysis/Oxidation (Ring Modification) mol->C  hν, O₂

Caption: Hypothesized Degradation Sites on the Molecule.

Conclusion

A thorough understanding of the solubility and stability of this compound is non-negotiable for its successful development as a pharmaceutical candidate. This guide provides the strategic framework and validated experimental protocols required to generate this essential data package. By systematically evaluating pH-dependent solubility, characterizing behavior in relevant organic solvents, and probing degradation pathways through forced degradation, researchers can build a comprehensive profile of the molecule. This knowledge is paramount for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious drug product.

References

Methodological & Application

Application Notes and Protocols for the In-Vitro Characterization of Monoamine Reuptake Inhibitors: A Case Study with Paroxetine, a 3-Phenoxymethylpiperidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to the regulation of mood, cognition, and behavior. The precise control of their signaling is largely mediated by a family of presynaptic plasma membrane proteins known as monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters actively clear neurotransmitters from the synaptic cleft, thereby terminating the signal and recycling the neurotransmitter for future release.[1]

Due to their central role in neurotransmission, MATs are primary targets for a vast array of therapeutic agents, particularly for the treatment of depression, anxiety disorders, and other neuropsychiatric conditions. Compounds that inhibit the reuptake of one or more of these monoamines can prolong their synaptic availability and enhance downstream signaling. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds targeting MATs.[3]

This guide provides a comprehensive overview and detailed protocols for the in-vitro characterization of MAT inhibitors, using the well-studied compound Paroxetine as a representative example of the 3-phenoxymethylpiperidine class. Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) and serves as an excellent model for outlining the experimental workflow required to determine the potency, selectivity, and mechanism of action of novel compounds like 3-(2-Methoxyphenoxy)piperidine at human monoamine transporters.[1][4]

Guiding Principles: Choosing the Right Assay

The characterization of a compound's activity at MATs typically involves two complementary types of in-vitro assays:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter. The output is typically an inhibition constant (Kᵢ), which reflects the compound's binding affinity for the transporter protein. This method is excellent for determining potency and selectivity but does not directly measure the functional effect on neurotransmitter uptake.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays directly measure the ability of a compound to block the transport of a radiolabeled or fluorescent neurotransmitter substrate into cells that are engineered to express a specific transporter.[5] The result is usually an IC₅₀ value (the concentration of inhibitor that blocks 50% of uptake), which provides a direct measure of the compound's functional inhibitory potency.

A thorough characterization workflow, as detailed below, will employ both types of assays to build a complete pharmacological profile of the test compound.

Mechanism of Action: Inhibition of Neurotransmitter Reuptake

The primary mechanism of action for compounds like Paroxetine is the competitive inhibition of the monoamine transporter. By binding to the transporter, the inhibitor prevents the native neurotransmitter from being cleared from the synaptic cleft, leading to an increased concentration and duration of neurotransmitter signaling.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (contains 5-HT) release Release vesicle->release sert_inhibited SERT (Blocked by Paroxetine) synapse_cleft Increased 5-HT Concentration sert_inhibited->synapse_cleft Reuptake Inhibited release->synapse_cleft 5-HT receptor 5-HT Receptor synapse_cleft->receptor Binds signal Enhanced Postsynaptic Signaling receptor->signal Activates start Start: Compound Synthesis & Characterization prep Prepare Cell Lines (HEK293 expressing hSERT, hNET, hDAT) start->prep assay_choice Select Assay Type prep->assay_choice binding_assay Radioligand Binding Assay (Determine Ki) assay_choice->binding_assay Affinity uptake_assay Functional Uptake Assay (Determine IC50) assay_choice->uptake_assay Function data_analysis Data Analysis (Curve Fitting, Parameter Calculation) binding_assay->data_analysis uptake_assay->data_analysis conclusion Determine Potency & Selectivity Profile data_analysis->conclusion end End: Report Generation conclusion->end

References

Application Notes and Protocols for 3-(2-Methoxyphenoxy)piperidine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antidepressants and the Promise of Phenoxy-Piperidine Scaffolds

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and a significant number of patients do not achieve remission with currently available treatments. This underscores the urgent need for novel antidepressant drugs with different mechanisms of action. The piperidine and piperazine moieties are key substructures in many centrally acting agents, including several successful antidepressants, owing to their favorable pharmacokinetic profiles for penetrating the central nervous system.[1] The phenoxy-piperidine scaffold, in particular, has been a fruitful area of research, with derivatives showing affinity for various monoamine transporters and receptors.[2] This document provides a detailed guide for researchers on the preclinical evaluation of 3-(2-Methoxyphenoxy)piperidine, a novel phenoxy-piperidine derivative, as a potential antidepressant using established animal models of depression. While direct preclinical data for this specific compound is emerging, this guide is built upon the established pharmacology of structurally related molecules and validated screening protocols.[3][4]

Hypothesized Mechanism of Action: A Focus on the Serotonergic System

Based on the structure-activity relationships of analogous 2-methoxyphenyl-piperazine and phenoxy-piperidine derivatives, it is hypothesized that this compound exerts its antidepressant-like effects through modulation of the serotonergic system.[3][5] Specifically, related compounds have demonstrated affinity for serotonin 5-HT1A and 5-HT7 receptors.[3] The proposed mechanism involves agonism or partial agonism at 5-HT1A autoreceptors, leading to decreased firing of serotonin neurons and subsequent disinhibition and enhanced serotonin release in projection areas. Additionally, antagonism at 5-HT7 receptors may contribute to the antidepressant effect.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC Vesicular_Storage Vesicular_Storage Serotonin->Vesicular_Storage VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicular_Storage->Synaptic_Cleft Release Postsynaptic_Receptors Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptors SERT SERT Synaptic_Cleft->SERT Reuptake Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptors->Signaling_Cascade Postsynaptic_Receptors->Signaling_Cascade Activation Therapeutic_Effect Antidepressant Effect Signaling_Cascade->Therapeutic_Effect Presynaptic_Neuron Presynaptic_Neuron SERT->Presynaptic_Neuron 3_2_MPP This compound 5HT1A_Autoreceptor 5-HT1A Autoreceptor 3_2_MPP->5HT1A_Autoreceptor Agonist/Partial Agonist 5HT7_Receptor 5-HT7 Receptor 3_2_MPP->5HT7_Receptor Antagonist 5HT1A_Autoreceptor->Vesicular_Storage Inhibits Release

Caption: Hypothesized mechanism of this compound.

Preclinical Evaluation Workflow

A systematic approach is crucial for evaluating the antidepressant potential of a novel compound. The following workflow is recommended:

Experimental_Workflow Compound_Prep Compound Preparation & Formulation Acute_Toxicity Acute Toxicity & Dose Range Finding Compound_Prep->Acute_Toxicity Behavioral_Screening Behavioral Screening (FST/TST) Acute_Toxicity->Behavioral_Screening Chronic_Model Chronic Depression Model (CUS) Behavioral_Screening->Chronic_Model If positive Neurochemical_Analysis Neurochemical Analysis Chronic_Model->Neurochemical_Analysis Data_Analysis Data Analysis & Interpretation Neurochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Electrophysiological Studies of 3-(2-Methoxyphenoxy)piperidine on Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs targeting the central nervous system, cardiovascular system, and beyond.[1][2] Its structural versatility allows for the fine-tuning of physicochemical properties, enhancing druggability, metabolic stability, and the ability to interact with a wide array of biological targets.[2] 3-(2-Methoxyphenoxy)piperidine is a synthetic compound featuring this key heterocyclic ring, suggesting its potential as a modulator of physiological processes.[3] While direct electrophysiological studies on this specific molecule are not extensively documented, its structural similarity to other bioactive piperidine derivatives warrants a thorough investigation into its effects on ion channels.[4][5]

Ion channels, the pore-forming proteins that regulate the flow of ions across cell membranes, are critical to cellular excitability and signaling.[6][7] Their dysfunction is implicated in a wide range of "channelopathies," including epilepsy, cardiac arrhythmias, and chronic pain, making them a major class of therapeutic drug targets.[8][9] Electrophysiology, particularly the patch-clamp technique, remains the gold standard for characterizing the functional effects of compounds on ion channels, providing high-fidelity, real-time data on channel gating and kinetics.[7][10]

These application notes provide a comprehensive guide for the electrophysiological characterization of this compound. We will detail a systematic approach, from initial screening on a panel of key ion channels to in-depth biophysical analysis of its mechanism of action. The protocols are designed to be adaptable for both manual and automated patch-clamp systems, providing researchers with the tools to rigorously evaluate the potential of this and other novel piperidine-containing compounds.

I. Preliminary Characterization and Reagent Preparation

Before commencing electrophysiological experiments, it is crucial to properly characterize and prepare the test compound, this compound.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
Purity >97% (recommended)[3]
Solubility To be determined empirically in DMSO and relevant aqueous buffers

Preparation of Stock Solutions:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • On the day of the experiment, prepare fresh dilutions of the compound in the appropriate extracellular (bath) solution. The final DMSO concentration should be kept constant across all conditions and typically should not exceed 0.1-0.3% to avoid off-target effects.

II. Recommended Electrophysiological Screening Cascade

A tiered approach is recommended to efficiently characterize the effects of this compound on ion channels.[11] This cascade begins with a broad screening panel and progresses to more detailed mechanistic studies on identified targets.

Screening_Cascade cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) cluster_3 Tier 4: Specificity & Off-Target Effects Screen High-Throughput Screening (HTS) Automated Patch-Clamp Broad Ion Channel Panel (e.g., Naᵥ, Caᵥ, Kᵥ, hERG) Confirm Concentration-Response Curves Determine IC₅₀/EC₅₀ Manual or Automated Patch-Clamp Screen->Confirm Identified 'Hits' MoA Detailed Biophysical Studies: - State-Dependence - Gating Kinetics - Voltage-Dependence Confirm->MoA Confirmed Activity Specificity Counter-Screening Assess effects on related and unrelated ion channel subtypes MoA->Specificity Characterized Mechanism

Caption: A tiered approach for ion channel drug discovery.

III. Detailed Protocols: Voltage-Gated Sodium Channels (Naᵥ)

Given that some piperidine alkaloids have shown activity on Naᵥ channels, this channel family is a logical starting point for detailed investigation.[12] The following protocols are designed for whole-cell voltage-clamp recordings from cell lines stably expressing a specific Naᵥ subtype (e.g., Naᵥ1.7 for pain, or Naᵥ1.5 for cardiac safety).

A. Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block outward potassium currents).

  • Test Compound: this compound, diluted in extracellular solution to final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM).

B. Protocol for Assessing Tonic Block

This protocol measures the effect of the compound on the channel in its resting state.

  • Establish a stable whole-cell recording with a giga-ohm seal.

  • Hold the cell membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

  • Apply a short depolarizing voltage step to elicit a sodium current (e.g., to 0 mV for 20 ms). Repeat this step at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

  • Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the lowest concentration of this compound.

  • Continue recording until the current inhibition reaches a steady state.

  • Repeat step 5 with increasing concentrations of the compound to generate a concentration-response curve.

  • Wash out the compound with the control extracellular solution to assess the reversibility of the effect.

C. Protocol for Assessing Use- (or Frequency-) Dependent Block

This protocol determines if the compound preferentially binds to the open or inactivated states of the channel.

  • Follow steps 1 and 2 from the tonic block protocol.

  • Apply a train of depolarizing voltage pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

  • Record the peak current for each pulse in the train. In the absence of a use-dependent blocker, the peak current should remain relatively stable.

  • Perfuse the cell with a fixed concentration of this compound (e.g., the IC₅₀ determined from the tonic block experiment).

  • After the compound effect has equilibrated, apply the same high-frequency pulse train. A progressive decrease in peak current during the train indicates use-dependent block.

D. Protocol for Assessing Voltage-Dependence of Inactivation

This protocol investigates if the compound alters the voltage at which the channel enters the inactivated state.

  • Hold the cell membrane potential at -120 mV.

  • Apply a series of 500 ms pre-pulses to various voltages (e.g., from -140 mV to -20 mV in 10 mV increments).

  • Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that were available to open.

  • Plot the normalized peak current from the test pulse against the pre-pulse voltage to generate a steady-state inactivation curve.

  • Repeat steps 2-4 after applying this compound. A leftward shift in the curve indicates that the compound stabilizes the inactivated state of the channel.

MoA_Workflow cluster_0 Experimental Setup cluster_1 Investigation Protocols cluster_2 Data Analysis & Interpretation Setup Whole-Cell Patch-Clamp Voltage-Clamp Mode Naᵥ-expressing Cell Line Tonic Tonic Block (Resting State) Setup->Tonic UseDep Use-Dependent Block (Open/Inactivated State) Setup->UseDep SSI Steady-State Inactivation (Voltage-Dependence) Setup->SSI Analysis Calculate IC₅₀ Analyze Kinetic Changes Determine State-Dependence Tonic->Analysis UseDep->Analysis SSI->Analysis

Caption: Workflow for Naᵥ channel mechanism of action studies.

IV. Data Analysis and Interpretation

Concentration-Response Analysis: The percentage of current inhibition for each concentration is calculated as: % Inhibition = (1 - (I_drug / I_control)) * 100 The resulting data should be fitted to the Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration) and the Hill slope.

Use-Dependence Analysis: Quantify the degree of use-dependent block by comparing the inhibition of the first and last pulse in the high-frequency train.

Steady-State Inactivation Analysis: Fit the steady-state inactivation data to a Boltzmann function to determine the V₁/₂ (the voltage at which half the channels are inactivated). A significant negative shift in V₁/₂ in the presence of the compound is a hallmark of an inactivated-state blocker.

Expected Outcomes and Interpretations:

ObservationPotential Mechanism of Action
Potent tonic block, no use-dependence The compound may be a pore blocker or act on the resting state of the channel.
Weak tonic block, strong use-dependence The compound likely binds preferentially to the open and/or inactivated states of the channel.
Leftward shift in V₁/₂ of inactivation The compound stabilizes the inactivated state of the channel, a common mechanism for many local anesthetics and anti-epileptic drugs.[13]
Slowing of inactivation kinetics The compound may interfere with the inactivation gate of the channel.

V. Advanced Protocols: Automated High-Throughput Electrophysiology

For efficient screening and lead optimization, automated patch-clamp (APC) platforms are invaluable.[8][14] These systems enable parallel recording from multiple cells, significantly increasing throughput compared to manual patch-clamp.[6][15]

General APC Protocol:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the desired cell line with high viability (>90%).

  • System Priming: Prime the APC instrument's microfluidic chips with the appropriate intracellular and extracellular solutions.

  • Cell Seeding: The instrument automatically captures individual cells and establishes giga-ohm seals.

  • Whole-Cell Configuration: Whole-cell access is achieved automatically.

  • Voltage Protocol Execution: Pre-programmed voltage protocols (similar to those described for manual patch-clamp) are executed.

  • Compound Application: The instrument's fluidics system applies control and compound solutions in a pre-defined sequence.

  • Data Acquisition and Analysis: Data is acquired and analyzed by the system's software, often with automated flagging of low-quality recordings.

The protocols for tonic block, use-dependence, and steady-state inactivation can be adapted for APC platforms, allowing for rapid determination of a compound's pharmacological profile across multiple channel subtypes.

VI. Safety and Off-Target Considerations: The hERG Channel

A critical step in early drug development is assessing a compound's potential for causing cardiac arrhythmias. The primary mechanism for this adverse effect is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Therefore, it is mandatory to test this compound for hERG channel activity.

hERG Assay Protocol (Voltage-Clamp):

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Solutions: Use appropriate K⁺-based intracellular and extracellular solutions.

  • Voltage Protocol: A specific voltage protocol is used to elicit the characteristic hERG tail current. A common protocol involves a depolarizing step to +20 mV (to open and then inactivate the channels) followed by a repolarizing step to -50 mV (where channels recover from inactivation and conduct a large outward tail current).

  • Compound Application: Apply a range of concentrations of this compound and measure the inhibition of the peak tail current.

  • Data Analysis: Calculate the IC₅₀ for hERG block. A potent block of the hERG channel is a significant safety red flag.

Conclusion

These application notes provide a structured and scientifically rigorous framework for the electrophysiological characterization of this compound. By following a tiered approach from broad screening to detailed mechanistic studies on specific ion channel targets like Naᵥ and hERG, researchers can effectively elucidate the compound's pharmacological profile. The provided protocols, adaptable for both traditional and high-throughput platforms, will enable a thorough investigation of its potential as a therapeutic agent or a tool compound for ion channel research.

References

Quantitative Bioanalysis of 3-(2-Methoxyphenoxy)piperidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive framework and a detailed protocol for the quantification of 3-(2-Methoxyphenoxy)piperidine in biological matrices, specifically human plasma. As a core structural motif in numerous pharmacologically active compounds, the precise measurement of piperidine derivatives is critical for pharmacokinetic, toxicokinetic, and clinical studies. We present a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, emphasizing the scientific rationale behind key procedural steps, from sample preparation to method validation, in accordance with regulatory standards.

Introduction: The Significance of Piperidine Moiety Quantification

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals targeting a wide range of conditions. This compound (MW: 207.27 g/mol , Formula: C₁₂H₁₇NO₂) represents a key structural class of such compounds.[1][2] Accurate quantification of this analyte in biological fluids like plasma is paramount for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5][6] This document outlines a complete workflow, grounded in U.S. Food and Drug Administration (FDA) bioanalytical method validation guidelines, to ensure data integrity and reliability.[7][8][9]

The Bioanalytical Workflow: A Strategic Overview

The successful quantification of an analyte from a complex biological matrix is a multi-step process. Each stage is designed to isolate the target compound, remove interfering substances, and ensure accurate measurement. The overall strategy involves sample preparation, chromatographic separation, mass spectrometric detection, and rigorous method validation.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Biological Sample (Human Plasma) ISTD Internal Standard Spiking Sample->ISTD Add IS Prep Sample Preparation (Protein Precipitation) ISTD->Prep Process LC LC Separation (C18 Column) Prep->LC Inject MS MS/MS Detection (Triple Quadrupole) LC->MS Ionize & Detect Data Data Acquisition & Processing MS->Data Generate Data Quant Quantification (Calibration Curve) Data->Quant Calculate Report Final Report Quant->Report Finalize

Caption: High-level workflow for the bioanalysis of this compound.

Foundational Step: Sample Preparation

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing endogenous components like proteins and phospholipids that can cause matrix effects and interfere with quantification.[10][11]

Common Techniques:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins. It is ideal for high-throughput screening.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It provides a cleaner extract than PPT but is more labor-intensive.[10]

  • Solid Phase Extraction (SPE): The most selective technique, where the analyte is retained on a solid sorbent while interferences are washed away. It yields the cleanest samples but requires significant method development.[12]

For this application, we detail a Protein Precipitation protocol due to its efficiency and suitability for routine analysis.

Protein_Precipitation_Workflow Start Start: 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard (IS) Start->Add_IS Vortex1 Vortex Briefly (5 seconds) Add_IS->Vortex1 Add_ACN Add 300 µL Cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant to a clean vial/plate Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject LC_MSMS_Principle LC LC Column Separates compounds based on polarity ESI ESI Source Creates charged ions [M+H]⁺ LC->ESI Eluent Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 208.1) ESI->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell Fragments precursor ion with inert gas (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects specific Product Ions Q2->Q3 Product Ions Detector Detector Counts product ions to generate signal Q3->Detector Filtered Ions

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Cytotoxic Profile of Novel Chemical Entities

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its biological activity and safety profile. A critical initial step in this process is the assessment of cytotoxicity, which provides essential insights into a compound's potential to induce cell death or inhibit cellular proliferation.[1][2] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to determine the cytotoxic effects of 3-(2-Methoxyphenoxy)piperidine, a novel compound with limited publicly available biological data.

The methodologies detailed herein are designed not only to quantify the cytotoxic potential of this compound but also to provide a framework for investigating its potential mechanism of action. By employing a multi-assay approach, researchers can obtain a more complete picture of the compound's cellular effects, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities.[3] Adherence to good cell culture practices is paramount to ensure the reproducibility and reliability of these in vitro toxicology studies.[4][5]

Strategic Approach to Cytotoxicity Testing

A tiered experimental workflow is recommended to efficiently characterize the cytotoxic profile of a novel compound like this compound. This strategy begins with broad screening assays to determine the effective concentration range and culminates in more specific assays to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Range-Finding & Viability cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Data Interpretation A Cell Line Selection & Culture B MTT Assay (Metabolic Activity) A->B C Dose-Response Curve & IC50 Determination B->C D LDH Assay (Membrane Integrity) C->D If cytotoxic E Caspase Activity Assay (Apoptosis) C->E If cytotoxic F Synthesize Data D->F E->F G Hypothesize Mechanism F->G

Caption: General workflow for in vitro cytotoxicity assessment.

PART 1: Foundational Protocols - Cell Culture and Compound Preparation

The quality and consistency of cell culture are the bedrock of reliable cytotoxicity data.[5] Aseptic techniques are mandatory for all procedures and should be conducted in a certified biological safety cabinet.[6]

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question.[7] For a novel compound with an unknown target, a panel of cell lines representing different tissue origins (e.g., liver, kidney, neuronal, and cancerous cell lines) is recommended.[8][9]

  • Recommended Cell Lines for Initial Screening:

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): A commonly used line for general cytotoxicity.

    • SH-SY5Y (Human Neuroblastoma): To investigate potential neurotoxicity, given that similar piperidine compounds can have neurological effects.[10]

    • A549 (Human Lung Carcinoma): Representative of epithelial tissue.

  • Culture Conditions: Cells should be cultured in the appropriate complete growth medium, supplemented with Fetal Bovine Serum (FBS) and antibiotics (Penicillin-Streptomycin), at 37°C in a humidified atmosphere with 5% CO₂.[6] Cells should be subcultured upon reaching 80-90% confluency to maintain them in the exponential growth phase.[6]

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[6] The purity and identity of the compound should be confirmed prior to use.

  • Working Solutions: On the day of the experiment, create serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.[1]

  • Vehicle Control: The final concentration of DMSO in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final DMSO concentration as the highest compound concentration) must be included in all experiments.[2]

PART 2: Core Cytotoxicity Assays

This section provides detailed protocols for a tiered approach to cytotoxicity testing.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Materials:

    • 96-well flat-bottom sterile tissue culture plates

    • This compound working solutions

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS, sterile filtered)[1][12]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

    • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[13]

  • Step-by-Step Protocol (for Adherent Cells):

    • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[1][2] Incubate for 24 hours to allow for cell attachment.[2]

    • Compound Treatment: Carefully remove the medium. Add 100 µL of medium containing various concentrations of this compound to the treatment wells. Include untreated and vehicle-only control wells.

    • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1][14] Incubate for 2-4 hours at 37°C.[1][2]

    • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12]

    • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm (reference wavelength 630 nm) within 1 hour.[13]

Protocol 2: Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption, a hallmark of necrosis.[15][16]

  • Materials:

    • Cells cultured in a 96-well plate and treated with the test compound as described in the MTT protocol.

    • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents).

    • Lysis buffer (often 10X, provided in the kit) to create maximum LDH release controls.[17]

    • Microplate reader capable of measuring absorbance at 490 nm (with a reference at 680 nm).[17]

  • Step-by-Step Protocol:

    • Prepare Controls: In parallel to the treated wells, set up the following controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with lysis buffer 45 minutes before the assay.[17][18]

      • Background: Complete medium without cells.

    • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[17]

    • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[17]

    • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17] Add the stop solution provided in the kit.[17] Measure the absorbance at 490 nm and 680 nm.[17]

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a key mechanism that can be initiated by cytotoxic compounds. A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[19] Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis.[20]

  • Materials:

    • Cells cultured in a 96-well plate (preferably opaque-walled for luminescence/fluorescence assays) and treated with the test compound.

    • Commercially available Caspase-Glo® 3/7 Assay (or similar fluorometric/colorimetric kit).[19][20]

    • Microplate reader capable of measuring luminescence or fluorescence, depending on the kit.

  • Step-by-Step Protocol (Luminescent Assay Example):

    • Plate Equilibration: After the treatment period, remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Reagent Addition: Add 100 µL of the prepared reagent to each well.

    • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.

    • Signal Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

PART 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • Corrected Absorbance: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

    • % Viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100.[1]

  • LDH Assay:

    • % Cytotoxicity: [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[17]

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological function by 50%.[21] In this context, it is the concentration of this compound required to reduce cell viability by 50%.[22]

  • Normalize Data: Convert the cell viability data to percentage inhibition (% Inhibition = 100 - % Viability).[22]

  • Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[22][23]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[22][24] The software will calculate the IC50 value.[23][25]

G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n9 n8->n9 xaxis_start xaxis_start xaxis_end xaxis_end xaxis_start->xaxis_end Log[Concentration] yaxis_start yaxis_start yaxis_end yaxis_end yaxis_start->yaxis_end % Inhibition ic50_y ic50_y ic50_point ic50_point ic50_y->ic50_point ic50_x ic50_x ic50_point->ic50_x ic50_y_label 50% ic50_x_label IC50

Caption: Example of a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

Summarize the IC50 values obtained from different cell lines and time points in a clear, structured table.

Cell LineExposure Time (h)IC50 (µM) [MTT Assay]
HepG224Value
HepG248Value
HEK29324Value
HEK29348Value
SH-SY5Y24Value
SH-SY5Y48Value

A significant increase in LDH release or caspase-3/7 activity at concentrations around the IC50 value suggests that this compound induces cell death through necrosis or apoptosis, respectively. If cell viability is reduced without a corresponding increase in markers of cell death, the compound may be cytostatic.

Conclusion and Future Directions

These protocols provide a robust framework for the initial cytotoxic characterization of this compound. The data generated will be crucial for making informed decisions about the compound's future in the drug development pipeline. Based on these initial findings, further mechanistic studies, such as cell cycle analysis or investigation of specific apoptotic pathways, can be designed to build a comprehensive toxicological profile.

References

Application Notes and Protocols: Radioligand Binding Assay for 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Binding Profile of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents targeting the central nervous system and other biological systems.[1] 3-(2-Methoxyphenoxy)piperidine is a piperidine derivative with potential pharmacological activity. Its structural similarity to known ligands for various receptors, including sigma (σ) and adrenergic receptors, suggests it may interact with these or other G protein-coupled receptors (GPCRs).[2][3][4] Radioligand binding assays remain the gold standard for characterizing the interaction of a compound with its putative receptor target, providing crucial data on affinity (Kᵢ), receptor density (Bₘₐₓ), and the dissociation constant (Kₐ) of the radioligand.[2][3][5]

This document provides a detailed, adaptable protocol for characterizing the binding of this compound to cell membranes expressing candidate receptors. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Principle of the Radioligand Binding Assay

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (in this case, a radiolabeled compound) and a receptor.[2][5] The assay relies on the principle of competitive binding, where the unlabeled test compound, this compound, competes with a known radioligand for binding to the target receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the affinity of this compound for the receptor.

There are three primary types of radioligand binding experiments:

  • Saturation Assays: Used to determine the receptor density (Bₘₐₓ) and the radioligand's dissociation constant (Kₐ).[2][5]

  • Competition (Inhibition) Assays: Used to determine the affinity (Kᵢ) of an unlabeled test compound.[5]

  • Kinetic Assays: Used to determine the association (kₒₙ) and dissociation (kₒբբ) rate constants of a radioligand.[5]

This protocol will focus on the competition binding assay as the primary method to characterize this compound.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the competitive radioligand binding assay.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffer, Radioligand, Test Compound) Reagent_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Washing Washing (Removal of non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantification of radioactivity) Washing->Counting Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Analysis

Figure 1: General workflow for a competitive radioligand binding assay.

Detailed Protocols

PART 1: Membrane Preparation

The quality of the membrane preparation is critical for a successful binding assay. This protocol provides a general method for preparing membranes from cultured cells overexpressing a target receptor or from tissue homogenates.

Materials:

  • Cell pellet or tissue of interest

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)

  • Cryoprotectant Solution: Homogenization buffer with 10% sucrose

  • Homogenizer (Dounce or Polytron)

  • High-speed centrifuge

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue in 20 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.[6]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[6]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation step.[6]

  • Final Resuspension and Storage: Resuspend the final membrane pellet in Cryoprotectant Solution.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce™ BCA Protein Assay.[6]

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.[6]

PART 2: Competitive Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Kᵢ) of this compound for a target receptor. The specific radioligand and its concentration will depend on the target receptor being investigated. For example, [³H]-(+)-pentazocine is a selective ligand for the sigma-1 receptor, while [³H]prazosin can be used for α₁-adrenergic receptors.[7][8]

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Radioligand (e.g., [³H]-(+)-pentazocine, [³H]prazosin)

  • Unlabeled test compound: this compound

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., haloperidol for sigma receptors).[9]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[6]

  • Scintillation cocktail

  • Microplate scintillation counter

Assay Setup (per well):

ComponentVolumeFinal ConcentrationPurpose
Assay BufferVariable-Vehicle
This compound or Vehicle50 µL10⁻¹⁰ M to 10⁻⁵ MTest compound
Radioligand50 µLKₐ concentrationBinds to the target receptor
Cell Membranes150 µL3-20 µg (cells) or 50-120 µg (tissue)Source of receptors
Total Volume 250 µL

Procedure:

  • Plate Setup: Prepare a 96-well plate with the components listed in the table above. Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of unlabeled ligand), and a range of concentrations of this compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[6][9] The optimal temperature and incubation time should be determined empirically for each receptor-ligand system.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

  • Drying: Dry the filters completely.[6]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[6]

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) will be used to calculate the specific binding of the radioligand at each concentration of this compound.

Calculations:

  • Specific Binding = Total Binding - Non-specific Binding

The specific binding data is then plotted against the logarithm of the concentration of this compound to generate a competition curve. Non-linear regression analysis is used to fit the data to a one-site or two-site binding model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

The affinity of this compound for the receptor, expressed as the inhibition constant (Kᵢ), is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between the experimental data and the derived parameters.

data_analysis cluster_raw_data Raw Data cluster_processing Data Processing cluster_results Results CPM_Total Total Binding (CPM) Specific_Binding Calculate Specific Binding CPM_Total->Specific_Binding CPM_NSB Non-Specific Binding (CPM) CPM_NSB->Specific_Binding Competition_Curve Plot Competition Curve Specific_Binding->Competition_Curve IC50 Determine IC₅₀ Competition_Curve->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Figure 2: Data analysis workflow for determining the Kᵢ value.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps should be included in the experimental design:

  • Saturation Binding: Before conducting competition assays with this compound, it is essential to perform a saturation binding experiment with the chosen radioligand to determine its Kₐ and the Bₘₐₓ of the receptor preparation. This validates the quality of the membranes and provides a crucial parameter for the Cheng-Prusoff equation.

  • Positive Control: Include a known, high-affinity unlabeled ligand for the target receptor as a positive control in the competition assay. The Kᵢ value obtained for this control compound should be consistent with literature values.

  • Linearity of Protein Concentration: Confirm that the specific binding is linear over the range of membrane protein concentrations used in the assay.

  • Time-Course of Binding: Determine the time required to reach binding equilibrium in a kinetic experiment to ensure the chosen incubation time is appropriate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound using radioligand binding assays. By following the detailed steps for membrane preparation, assay execution, and data analysis, researchers can obtain reliable and reproducible data on the binding affinity of this novel compound for its putative receptor targets. The emphasis on proper controls and validation ensures the trustworthiness of the generated results, which is paramount in drug discovery and development.

References

Topic: Formulation of 3-(2-Methoxyphenoxy)piperidine for In-Vivo Administration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a novel chemical entity from discovery to in-vivo testing is a critical juncture in drug development. 3-(2-Methoxyphenoxy)piperidine, a compound of interest in modern pharmacology, presents formulation challenges typical of many new small molecules, particularly presumed poor aqueous solubility. The generation of reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data is fundamentally dependent on the creation of a stable, homogenous, and bioavailable formulation. This guide provides a detailed framework for the systematic development and validation of formulations for this compound tailored for common preclinical routes of administration: oral (PO), intravenous (IV), and intraperitoneal (IP). We emphasize a logic-driven approach, explaining the causality behind vehicle selection and protocol design to empower researchers to make informed decisions for their specific study objectives.

Pre-Formulation Assessment: The Foundation of a Successful Study

Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount. This data dictates the entire formulation strategy. Many new chemical entities are poorly soluble in aqueous media, a characteristic that can severely limit absorption and bioavailability.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) being a common and challenging category for many development candidates.[2] Assuming this compound falls into this category, our strategies will focus on overcoming solubility limitations.

Table 1: Physicochemical Characterization of this compound

ParameterValue / DataSignificance for Formulation Development
Molecular Formula C₁₂H₁₇NO₂[3]Provides the fundamental chemical identity.
Molecular Weight 207.27 g/mol [3]Influences diffusion and membrane transport properties.
Appearance Solid (assumed)The physical form dictates initial handling and processing steps (e.g., milling, weighing).
pKa (Predicted) Basic (piperidine nitrogen)Critical for pH-adjustment strategies. As a basic compound, its solubility will increase in acidic pH where it can form a soluble salt.[4]
LogP (Predicted) > 2.0 (lipophilic)A high LogP value suggests low aqueous solubility and a higher affinity for lipids, making lipid-based formulations a viable option.[5]
Aqueous Solubility Experimental determination requiredThe most critical parameter. Must be determined in water and buffers of various pH values (e.g., pH 2.0, 7.4, 9.0) to guide vehicle selection.
Solubility in Co-solvents Experimental determination requiredSolubility in common, biocompatible solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) must be quantified to develop co-solvent systems.
Stability Experimental determination requiredSolution and solid-state stability under various conditions (pH, light, temperature) must be assessed to ensure the compound does not degrade in the formulation or during storage.

Formulation Development: A Route-Specific Approach

The choice of administration route is dictated by the study's scientific objective. The formulation must be tailored to the specific physiological environment and volume constraints of each route. The following workflow provides a logical path to selecting an appropriate formulation strategy.

G cluster_0 Formulation Strategy Workflow cluster_1 Solubilization Strategies start Start: Characterize API (Solubility, pKa, LogP) sol_check Is aqueous solubility sufficient for required dose (e.g., >1 mg/mL)? start->sol_check ph_adjust pH Adjustment (for ionizable compounds) sol_check->ph_adjust  Yes cosolvent Co-solvent System (PEG, PG, Ethanol) sol_check->cosolvent  No final_formulation Final Formulation (Solution or Suspension) ph_adjust->final_formulation surfactant Surfactant/Micellar System (Tween 80, Cremophor) suspension Develop Suspension (for Oral/IP routes) cosolvent->suspension If solution fails cosolvent->final_formulation complexation Complexation (Cyclodextrins) surfactant->final_formulation lipid Lipid-Based System (SEDDS) (for Oral route) complexation->final_formulation suspension->final_formulation lipid->final_formulation

Caption: Decision workflow for selecting a formulation strategy.

Oral Administration (PO) Formulations

Oral gavage is a common route for preclinical efficacy and toxicity studies. The primary goal is to ensure consistent absorption from the gastrointestinal tract.

Protocol 2.1.1: Simple Aqueous Solution with pH Adjustment

  • Rationale: This is the simplest approach and should be attempted first if the compound has an ionizable group (the piperidine nitrogen) and sufficient salt-form solubility. Lowering the pH will protonate the nitrogen, forming a more soluble hydrochloride or citrate salt in situ.

  • Methodology:

    • Calculate the required weight of this compound for the final desired concentration and volume.

    • Add the compound to approximately 80% of the final volume of sterile Water for Injection (WFI).

    • Slowly add 1N HCl dropwise while stirring until the compound is fully dissolved.

    • Measure the pH. Adjust to a final pH between 3.0 and 4.0. Avoid excessively low pH, which can be harmful to the animal.

    • Add WFI to reach the final volume.

    • Filter the solution through a 0.22 µm sterile filter if intended for long-term storage, though this is not strictly required for oral gavage.

Protocol 2.1.2: Co-solvent System

  • Rationale: When pH adjustment is insufficient, a co-solvent system can be used to increase solubility.[4] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle.[6] A common, well-tolerated system is PEG 400 and water.

  • Methodology:

    • Weigh the required amount of this compound.

    • Add the compound to a volume of PEG 400 sufficient to dissolve it (e.g., 20-40% of the final volume). Use gentle warming (37-40°C) if necessary to aid dissolution.

    • Once fully dissolved, slowly add sterile water or saline while stirring to reach the final volume.

    • Trustworthiness Check: Observe the solution for any signs of precipitation. If the compound crashes out, the proportion of co-solvent may need to be increased. The final formulation should be a clear solution.

Protocol 2.1.3: Aqueous Suspension

  • Rationale: If the compound cannot be solubilized at the required concentration, a uniform suspension is the next best option for oral dosing.[5] The goal is to reduce particle size to enhance dissolution rate and add a suspending agent to prevent settling.[7]

  • Methodology:

    • If necessary, reduce the particle size of the API using a mortar and pestle.

    • Prepare the vehicle: Add 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 to sterile water. Stir until fully hydrated and homogenous.

    • Wet the API powder with a small amount of the vehicle to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Use a homogenizer to ensure a uniform particle size distribution.

    • Trustworthiness Check: A well-formulated suspension should be easily re-suspended with gentle shaking and should not settle rapidly.

Intravenous (IV) and Intraperitoneal (IP) Administration Formulations

Parenteral routes require the highest level of formulation quality, including sterility, isotonicity, and physiological pH.[8] IV formulations must be clear solutions, free of any particulate matter, to prevent embolism. IP injections can be solutions or, in some cases, suspensions, but solutions are strongly preferred.

Protocol 2.2.1: Buffered Aqueous Solution

  • Rationale: For compounds soluble in a physiologically compatible pH range. A buffer is used to maintain pH stability upon injection into the bloodstream.

  • Methodology:

    • Determine the solubility of the compound in a sterile, isotonic buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • If soluble at the target concentration, weigh the API and dissolve it directly in the required volume of sterile PBS.

    • Confirm the final pH is within a tolerable range (typically 6.5-8.0).

    • Filter the final solution through a 0.2 µm sterile syringe filter into a sterile vial.[8] This is a mandatory step for all parenteral formulations.

Protocol 2.2.2: Solubilization with Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[2][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.

  • Methodology:

    • Prepare a solution of 20-40% (w/v) HP-β-CD in sterile water or saline.

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

    • Allow the mixture to stir for several hours or overnight to ensure maximum complexation. Sonication can accelerate the process.

    • The result should be a clear solution. If not, the concentration of either the API or the cyclodextrin may need adjustment.

    • Perform sterile filtration using a 0.2 µm filter.

Analytical Validation and Quality Control

It is a critical error to assume a formulation is correct without verification. Every batch of formulation prepared for an in-vivo study must undergo quality control checks to ensure the integrity of the experiment.

Table 2: Quality Control Parameters for In-Vivo Formulations

QC TestOral FormulationsParenteral (IV/IP) FormulationsAcceptance Criteria
Visual Inspection RequiredMandatory Clear and particle-free for solutions. Uniform and easily re-suspended for suspensions. No color change.
pH Measurement RecommendedMandatory Within a pre-defined, physiologically compatible range (e.g., pH 6.5-8.0 for IV).
Concentration Assay RequiredMandatory 90-110% of the target concentration.
Purity/Degradation RecommendedRequiredNo significant degradation peaks (>1%) should be observed compared to a reference standard.
Sterility Not requiredMandatory Must pass sterility testing (e.g., filtration through 0.2 µm filter is a common practice for ensuring sterility in a research setting).[8]

Protocol 3.1: Representative HPLC Method for Concentration Analysis

  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the concentration and purity of a drug in formulation. As this compound possesses a phenyl ring, it should be readily detectable by UV spectroscopy.

  • Methodology:

    • Instrumentation: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 270 nm, to be determined by UV scan).

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a calibration curve with at least 5 standards bracketing the expected concentration of the formulation sample.

    • Sample Preparation: Dilute the prepared formulation with the mobile phase to fall within the range of the calibration curve.

    • Analysis: Inject standards and samples. Calculate the concentration of the formulation sample against the linear regression of the calibration curve.

In-Vivo Administration Workflow and Best Practices

Proper planning and execution of the in-vivo phase are essential for data quality and animal welfare. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive framework for conducting and reporting animal research.[10]

G cluster_0 In-Vivo Experimental Workflow prep 1. Formulation Preparation (As per protocol) qc 2. Quality Control (Concentration, pH, Visual) prep->qc animal_prep 3. Animal Preparation (Acclimatization, Weighing) qc->animal_prep If QC Pass dose_calc 4. Dose Calculation (Based on body weight) animal_prep->dose_calc admin 5. Compound Administration (PO, IV, or IP) dose_calc->admin observe 6. Post-Dose Monitoring (Clinical signs, behavior) admin->observe sampling 7. Sample Collection (Blood, Tissues) observe->sampling analysis 8. Bioanalysis & Data Interpretation sampling->analysis

Caption: A typical workflow for an in-vivo study.

  • Handling and Storage: Formulations should be stored under conditions that ensure stability. For example, aqueous solutions are often stored at 2-8°C to prevent microbial growth. Suspensions should be stored according to stability data and must be thoroughly re-suspended before each animal is dosed.

  • Dose Administration: Ensure the correct volume is administered based on the most recent body weight of the animal. Use appropriate gavage needles or syringes for the chosen route and animal species.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Animals should be monitored closely after dosing for any adverse reactions. The PREPARE guidelines offer valuable recommendations for planning animal experiments to ensure scientific quality and animal welfare.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot experimental hurdles, and provide detailed protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are two primary and highly effective methods for synthesizing this aryl ether linkage to a piperidine scaffold: the Mitsunobu reaction and the Buchwald-Hartwig amination .

  • Mitsunobu Reaction : This route involves the coupling of 3-hydroxypiperidine (often N-protected) with 2-methoxyphenol (guaiacol). The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] This method is renowned for its ability to form C-O bonds with a complete inversion of stereochemistry at the alcohol's chiral center, which is a key consideration if you are using an enantiomerically pure starting material.[2][3]

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction forms the C-N bond of an aryl amine.[4] In a convergent approach, you could adapt this to form the C-O bond, though it's more commonly used for C-N bonds. A more direct application would involve coupling piperidine with a suitable aryl halide. However, for this specific target, the C-O bond formation is the key step. The analogous Buchwald-Hartwig C-O coupling (etherification) would involve reacting 3-hydroxypiperidine with an aryl halide like 2-bromoanisole.

A third, less common but viable option is Nucleophilic Aromatic Substitution (SNAr) , which would require an electron-deficient aromatic ring (e.g., a nitro-substituted methoxybenzene) to react with 3-hydroxypiperidine.[5]

Q2: Which synthetic route should I choose?

The choice of route depends on several factors including starting material availability, scalability, and stereochemical requirements. The following diagram outlines a decision-making process.

G start Start: Synthesize This compound q3 Are starting materials (3-hydroxypiperidine & 2-methoxyphenol) readily available? start->q3 q1 Is enantiopure product required from a chiral 3-hydroxypiperidine? mitsunobu Mitsunobu Reaction (Ensures stereoinversion) q1->mitsunobu Yes buchwald Buchwald-Hartwig C-O Coupling q1->buchwald No q2 Are you experiencing issues with byproduct removal? mitsunobu->q2 polymer_reagents Consider polymer-supported reagents for Mitsunobu to simplify purification. q2->polymer_reagents Yes buchwald_preferred Buchwald-Hartwig might offer a cleaner reaction profile with the right catalyst system. q2->buchwald_preferred Consider as alternative q3->q1 Yes q3->buchwald Consider availability of aryl halide vs. phenol

Caption: Decision tree for selecting a synthetic route.

Q3: Do I need to protect the piperidine nitrogen?

Yes, in most cases, N-protection is highly recommended, especially for the Mitsunobu reaction. The free N-H group is nucleophilic and can compete in side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable under the reaction conditions of both Mitsunobu and Buchwald-Hartwig reactions and can be easily removed under acidic conditions.[6]

Troubleshooting Guide

Problem 1: My Mitsunobu reaction yield is low or the reaction has stalled.

Answer: Low yield in a Mitsunobu reaction is a frequent issue. The mechanism is complex, and several factors can impede its progress.[1] Here are the common causes and solutions:

  • Causality 1: Reagent Purity and Order of Addition. The reaction is highly sensitive to moisture and the quality of reagents. DEAD/DIAD can degrade over time. The order of addition is also critical.[1]

    • Solution: Always use freshly opened or purified reagents and anhydrous solvents (THF is common).[7] For problematic substrates, try pre-forming the betaine intermediate by adding the azodicarboxylate to the triphenylphosphine solution at 0°C before adding the alcohol (N-Boc-3-hydroxypiperidine) and finally the phenol (2-methoxyphenol).[1]

  • Causality 2: Acidity of the Nucleophile. The pKa of the nucleophile is important. While phenols are generally acidic enough, 2-methoxyphenol's acidity can influence the reaction rate.[1]

    • Solution: Ensure your reaction conditions are optimized. Using a slight excess (1.1-1.5 equivalents) of PPh₃ and DEAD/DIAD can help drive the reaction to completion.[6]

  • Causality 3: Reaction Temperature. The initial steps of the reaction are exothermic. Adding the azodicarboxylate too quickly or at too high a temperature can lead to side product formation.

    • Solution: Add the DEAD or DIAD dropwise to the reaction mixture cooled in an ice bath (0°C).[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours or overnight.[1]

ParameterStandard ConditionTroubleshooting Tip
Solvent Anhydrous THFEnsure solvent is freshly distilled or from a sure-seal bottle.
Temperature 0°C to Room TempMaintain 0°C during DEAD/DIAD addition.
Reagents 1.1 - 1.5 eq. PPh₃ & DEADUse high-purity reagents. Consider using DIAD as it is often less prone to side reactions.
Addition Order Alcohol, Phenol, PPh₃ then DEADTry pre-forming the betaine: PPh₃ + DEAD first, then alcohol, then phenol.[1]
Problem 2: I am struggling to purify my product and remove Mitsunobu byproducts.

Answer: This is the most common drawback of the Mitsunobu reaction. The primary byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazine-dicarboxylate. Their removal can be challenging due to their polarity and solubility.

  • Solution 1: Optimized Chromatography. Careful flash column chromatography on silica gel is the standard method. A gradient elution is often necessary to separate the product from both non-polar starting materials and the highly polar TPPO.[6]

  • Solution 2: Crystallization. In some cases, byproducts can be removed by crystallization. TPPO can sometimes be crystallized from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture.

  • Solution 3: Polymer-Supported Reagents. To drastically simplify purification, consider using polymer-supported triphenylphosphine or a scavenger resin to remove TPPO.[7] After the reaction, the resin-bound byproduct is simply filtered off, leaving the product in solution.

  • Solution 4: Acid-Base Extraction. Since your product contains a basic piperidine nitrogen (after deprotection), you can use an acid-base extraction workup.

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer, while neutral byproducts like TPPO remain in the organic layer.

    • Basify the aqueous layer with NaOH or Na₂CO₃ and extract your pure product back into an organic solvent.

Problem 3: My Buchwald-Hartwig C-O coupling reaction is not working.

Answer: The Buchwald-Hartwig reaction is a powerful tool, but its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[4][8]

  • Causality 1: Inactive Catalyst System. The choice of ligand is paramount. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[4]

    • Solution: Screen a variety of phosphine ligands. For C-O coupling, bidentate ligands like BINAP and DPEPhos or sterically hindered monoligated systems are often effective.[4] The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) should also be of high quality.

  • Causality 2: Incorrect Base. The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the alcohol. A base that is too weak may not facilitate the reaction, while one that is too strong can cause side reactions.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and are milder alternatives.[5][9]

  • Causality 3: Oxygen Sensitivity. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[9]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Degas Solvents (e.g., Toluene, Dioxane) p2 Use High-Purity Reagents (Pd source, ligand, base) p1->p2 p3 Assemble Reaction Under Inert Gas (Ar/N2) p2->p3 r1 Charge Reactor with: - N-Boc-3-hydroxypiperidine - 2-Bromoanisole - Base (e.g., NaOtBu) - Ligand - Pd Precursor p3->r1 r2 Heat to Reaction Temp (e.g., 80-110 °C) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool and Quench Reaction r3->w1 w2 Aqueous Workup w1->w2 w3 Purify by Column Chromatography w2->w3 w4 Deprotect Boc Group (e.g., TFA or HCl) w3->w4

Caption: Experimental workflow for Buchwald-Hartwig C-O coupling.

Experimental Protocols

Protocol 1: Mitsunobu Synthesis of N-Boc-3-(2-Methoxyphenoxy)piperidine
  • To a flame-dried round-bottom flask under an Argon atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq.), 2-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration).

  • Cool the stirred solution to 0°C using an ice bath.[6]

  • Slowly, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected product.[6]

  • For deprotection, dissolve the product in dichloromethane and treat with an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours, then concentrate to provide the final product, likely as a salt.

Protocol 2: Buchwald-Hartwig Synthesis of N-Boc-3-(2-Methoxyphenoxy)piperidine
  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with Argon three times.

  • Add N-Boc-3-hydroxypiperidine (1.2 eq.) and 2-bromoanisole (1.0 eq.).

  • Add anhydrous, degassed toluene or dioxane via cannula.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify by flash column chromatography.

  • Deprotect as described in the Mitsunobu protocol.

References

Optimizing dosage and administration routes for 3-(2-Methoxyphenoxy)piperidine in mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the novel investigational compound, 3-(2-Methoxyphenoxy)piperidine, hereafter referred to as "Compound Y." This guide is designed to provide senior-level scientific support for researchers utilizing Compound Y in preclinical mouse models. Our goal is to equip you with the necessary information to design robust experiments, troubleshoot common issues, and ensure the highest quality of data and animal welfare.

Disclaimer: Compound Y is a novel molecule. The advice provided herein is based on established principles of pharmacology, toxicology, and in vivo study design. All procedures must be reviewed and approved by your institution's Institutional Animal Care and Use Committee (IACUC) prior to implementation.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have before starting their experiments.

Q1: What is a recommended starting point for vehicle selection for Compound Y?

A1: Based on its chemical structure (a piperidine derivative), Compound Y is predicted to be a weakly basic and moderately lipophilic small molecule. This profile often presents solubility challenges in simple aqueous solutions.[2][3]

A tiered approach to vehicle selection is recommended:

  • Aqueous Solutions: First, assess solubility in sterile water and phosphate-buffered saline (PBS). If the required concentration dissolves completely, these are the preferred vehicles due to their low toxicity.

  • pH Modification: If solubility is poor, attempt to dissolve the compound in an acidic solution (e.g., citrate buffer) to form a salt, which may have higher aqueous solubility. Ensure the final pH of the formulation is within a physiologically tolerable range (pH 4-8) to avoid injection site irritation.[3]

  • Co-solvent Systems: For compounds that remain insoluble, a co-solvent system is the next logical step. A common and generally well-tolerated formulation for parenteral administration in mice is a mixture of DMSO, PEG 400, and saline.[3][4] Start by dissolving Compound Y in a minimal amount of DMSO, then dilute with PEG 400, and finally bring to the final volume with saline while vortexing to prevent precipitation.[2]

  • Suspensions: If a true solution cannot be achieved, creating a homogenous suspension is a viable alternative for oral (PO) or intraperitoneal (IP) administration.[5] Common suspending vehicles include 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC) in sterile water.[2][6]

A summary of common vehicle strategies is provided in the table below.

Vehicle StrategyComposition ExamplePrimary RoutesAdvantagesDisadvantages & Caveats
Aqueous Solution 0.9% Saline, PBSIV, IP, SC, POIsotonic, low toxicity, simple to prepare.[7]Limited to highly water-soluble compounds.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineIP, SC, PO (IV with caution)Enhances solubility of lipophilic compounds.[3][4]Potential for vehicle-induced toxicity or pharmacological effects; risk of precipitation upon injection.[2][3]
Aqueous Suspension 0.5% w/v Carboxymethylcellulose (CMC)PO, IP, SCSuitable for insoluble compounds; can provide sustained release.Not suitable for IV administration; requires vigorous homogenization for accurate dosing.[2]
Lipid-based Corn Oil, Sesame OilPO, SC, IMEnhances bioavailability for highly lipophilic compounds.[4]Not suitable for IV administration; potential for inflammatory responses.

Q2: How do I determine the initial dose range for a pilot study?

A2: Establishing a safe and effective dose range is a critical first step. Without prior data, a dose-escalation study is essential.[8][9]

  • Literature Review: Search for in vivo studies on compounds with similar chemical structures or mechanisms of action to establish a potential order of magnitude for dosing.

  • Dose Escalation Design: A common starting point for a novel small molecule is a range finding study using a logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg). This approach allows for the efficient identification of a Maximum Tolerated Dose (MTD).[9]

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. This data will inform the selection of doses for subsequent efficacy studies.[10]

Q3: Which route of administration is most appropriate for my study?

A3: The choice of administration route depends on the scientific objective, specifically the desired pharmacokinetic profile (e.g., rapid peak concentration vs. sustained exposure).[7][11] The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Subcutaneous (SC) > Oral (PO).[7]

dot graph AdministrationRouteSelection { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="What is the primary experimental goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Goal1 [label="Rapid, high peak concentration?\n(e.g., acute efficacy model)"]; Goal2 [label="Sustained, prolonged exposure?\n(e.g., chronic disease model)"]; Goal3 [label="Bypass first-pass metabolism?"]; Goal4 [label="Simulate clinical oral route?"];

RouteIV [label="Intravenous (IV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RouteIP [label="Intraperitoneal (IP)", fillcolor="#FBBC05", fontcolor="#202124"]; RouteSC [label="Subcutaneous (SC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RoutePO [label="Oral Gavage (PO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Goal1 [label="Yes"]; Start -> Goal2 [label="No"]; Goal1 -> RouteIV; Goal2 -> RouteSC; Goal2 -> RoutePO [label="If oral is desired"];

Start -> Goal3 [label="Yes"]; Goal3 -> RouteIV; Goal3 -> RouteIP; Goal3 -> RouteSC;

Start -> Goal4 [label="Yes"]; Goal4 -> RoutePO;

} dot Caption: Decision tree for selecting an administration route.

RouteSpeed of OnsetBioavailabilityCommon Use CasesKey ConsiderationsMax Volume (Mouse)
Intravenous (IV) Fastest100% (by definition)Pharmacokinetics, acute efficacy.Technically challenging; requires sterile, particle-free solutions.[12][13][14]5-10 ml/kg (slow bolus)[12]
Intraperitoneal (IP) FastHigh, but variableGeneral screening, when IV is not feasible.[15]Risk of injection into organs (cecum, bladder); potential for local irritation.[16][17][18]< 10 ml/kg[19]
Subcutaneous (SC) SlowGood, sustainedSustained release, chronic dosing.Slower absorption; potential for depot formation; limited volume.[20][21]1-2 ml/site[7]
Oral (PO) SlowestVariable (first-pass effect)Simulating clinical route, chronic dosing.Stressful for the animal; risk of tracheal administration or esophageal injury.[22][23][24]10 ml/kg[24]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My compound is precipitating out of the co-solvent solution when I add saline. What should I do?

A4: This is a common issue known as "crashing out," where the drug is no longer soluble as the solvent composition changes.

  • Decrease the Final Concentration: The most straightforward solution is to lower the target concentration of Compound Y.

  • Alter Co-solvent Ratios: Increase the proportion of the organic co-solvent (e.g., move from a 10% DMSO/40% PEG formulation to a 20% DMSO/40% PEG formulation). Be mindful of the increased risk of vehicle toxicity at higher organic solvent concentrations.[2][3]

  • Slow Down the Dilution: Add the aqueous component very slowly while continuously and vigorously vortexing. This can sometimes prevent the formation of large precipitates.

  • Switch to a Suspension: If a stable solution cannot be made at the required concentration, formulating the compound as a suspension is the best alternative for non-IV routes.[5]

Q5: I am observing high variability in my results between mice in the same treatment group. What are the potential causes?

A5: High inter-animal variability can obscure true biological effects and compromise the statistical power of your study.

dot graph VariabilityTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Troubleshooting high experimental variability.

  • Formulation Inhomogeneity: If using a suspension, it must be vortexed immediately before drawing each dose to ensure every animal receives the same concentration.[2]

  • Inconsistent Dosing Technique: Ensure the person administering the compound is highly proficient. An IP injection that is accidentally delivered subcutaneously will have a drastically different absorption profile.[18] Similarly, incomplete oral gavage can lead to significant dose variation.[25]

  • Animal Stress and Handling: Stress can significantly impact physiological and metabolic parameters, leading to data variance.[10][26] Handle animals consistently and allow for an acclimatization period.

  • Underlying Animal Health: Use only healthy animals from a reputable supplier. Subclinical infections can alter drug metabolism and response.

Q6: My mice show signs of distress (lethargy, ruffled fur) immediately after an IP injection. How can I mitigate this?

A6: Post-injection distress can be caused by the compound itself or the vehicle formulation.

  • Vehicle Control Group: Always include a group that receives only the vehicle. This will determine if the adverse effects are caused by the vehicle itself.[4] High concentrations of DMSO or certain surfactants can cause peritonitis and pain.

  • Check Formulation pH and Osmolality: Solutions that are not close to physiological pH (~7.4) or are hypertonic can cause significant pain and tissue damage upon injection.[3]

  • Warm the Injectate: Injecting cold solutions can cause a drop in body temperature and discomfort.[16] Warm the solution to room or body temperature before administration.

  • Reduce Injection Volume: Large volumes can cause discomfort due to pressure in the peritoneal cavity.[7] If possible, increase the concentration to reduce the required volume.

  • Switch Administration Route: If the issue persists and is localized to the IP route, consider switching to subcutaneous or oral administration, which may be better tolerated.

Section 3: Key Experimental Protocols

The following are standardized, step-by-step protocols for common procedures.

Protocol 1: Preparation of a Co-solvent Formulation (10% DMSO, 40% PEG 400, 50% Saline)
  • Calculate Required Mass: Based on the desired final concentration (e.g., 2 mg/mL) and total volume, calculate the mass of Compound Y needed.

  • Dissolve in DMSO: Weigh Compound Y into a sterile conical tube. Add the required volume of DMSO (10% of the final volume) and vortex until the compound is completely dissolved.

  • Add PEG 400: Add the required volume of PEG 400 (40% of the final volume). Vortex thoroughly until the solution is clear and homogenous.

  • Add Saline: Add the required volume of sterile 0.9% saline (50% of the final volume) slowly while the tube is actively being vortexed. This is the critical step to prevent precipitation.

  • Final Check: Inspect the final solution for any signs of precipitation. If clear, it is ready for administration. Prepare fresh daily to ensure stability.[5]

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders.[16] The "three-finger" restraint method is recommended.[16]

  • Positioning: Turn the restrained animal so its abdomen is facing up, tilting the head slightly downwards. This causes the abdominal organs to shift forward, away from the injection site.[16][19]

  • Identify Injection Site: Locate the mouse's lower right abdominal quadrant. This avoids the cecum and urinary bladder.[16][17]

  • Disinfect: Wipe the injection site with 70% alcohol.[17]

  • Injection: Using a 25-27 gauge needle, insert the needle bevel-up at a 30-45 degree angle into the identified quadrant.[16]

  • Aspirate: Gently pull back on the plunger. If you see blood (vessel) or a yellow-brown fluid (bowel), withdraw the needle and re-attempt with a fresh needle. Negative pressure confirms correct placement.[17]

  • Administer: Inject the substance smoothly and withdraw the needle.

  • Monitor: Return the mouse to its cage and observe for any immediate adverse reactions.[16]

References

Troubleshooting unexpected side effects of 3-(2-Methoxyphenoxy)piperidine in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Unexpected Side Effects in Animal Studies

Disclaimer: 3-(2-Methoxyphenoxy)piperidine is a novel compound with limited publicly available data on its specific mechanism of action and side effect profile. This guide is intended for researchers, scientists, and drug development professionals and is based on established principles of in vivo research, general pharmacology of piperidine-containing molecules, and extensive experience in preclinical study design. The troubleshooting steps provided herein are intended as a starting point for investigation and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the behavioral responses of our animals within the same dosing group. What are the potential causes?

A1: High variability is a common challenge in preclinical studies and can stem from several factors. These include inconsistencies in drug formulation and administration, underlying health differences in the animal cohort, and environmental stressors. It is crucial to ensure a homogenous and stable formulation, precise and consistent dosing technique, and a controlled, low-stress environment for the animals. Implementing rigorous randomization and blinding procedures can also help minimize bias.[1][2]

Q2: Our animals are exhibiting signs of distress, such as lethargy and ruffled fur, even at what we predicted to be a therapeutic dose. What could be the issue?

A2: Animal distress can be a sign of compound-related toxicity or issues with the formulation vehicle. It is essential to include a vehicle-only control group to differentiate between the effects of the compound and the excipients.[3] Consider reducing the concentration of co-solvents like DMSO, if used, as they can have inherent toxicity. A thorough review of the administration technique is also warranted to rule out any procedural-related stress or injury.

Q3: We are not observing the expected therapeutic effect in our in vivo model, despite promising in vitro data. What should we investigate?

A3: A discrepancy between in vitro and in vivo results can be due to a number of factors, including poor bioavailability, rapid metabolism, or off-target effects. A pharmacokinetic (PK) study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help you understand if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.

Troubleshooting Guides

Issue 1: Unexpected Neurological Side Effects (e.g., sedation, hyperactivity, seizures)

Many piperidine-containing compounds are known to have effects on the central nervous system (CNS).[4][5] Unexpected neurological signs could indicate on-target effects at supratherapeutic doses or off-target activities.

Troubleshooting Workflow:

A Observe Unexpected Neurological Side Effects B Verify Dose and Formulation A->B Initial Check C Conduct Dose-Response Study B->C If dose/formulation is correct D Behavioral Phenotyping C->D Establish therapeutic window F Consider Alternative Animal Model C->F If therapeutic window is too narrow E Evaluate Off-Target Effects D->E Characterize behavioral changes

Caption: Workflow for troubleshooting neurological side effects.

Step-by-Step Protocol:

  • Dose and Formulation Verification:

    • Re-verify the calculations for your dosing solutions.

    • Analyze the purity and stability of your this compound stock and dosing formulation.

    • Ensure the formulation is homogenous and free of precipitates.

  • Dose-Response Study:

    • Conduct a dose-response study with a wider range of doses, including lower concentrations, to establish a clear relationship between the dose and the observed neurological effects.

    • Include a vehicle-only control group to rule out any effects from the excipients.

  • Comprehensive Behavioral Phenotyping:

    • Utilize a battery of behavioral tests to systematically characterize the observed neurological effects. This could include open field tests for locomotion, elevated plus maze for anxiety, and specific assays for seizure susceptibility if applicable.

  • Preliminary Off-Target Assessment:

    • Review literature on related piperidine compounds to identify potential off-target receptors or channels that could mediate the observed effects.

    • Consider in vitro receptor profiling to identify potential off-target interactions of this compound.

Issue 2: Cardiovascular Side Effects (e.g., changes in heart rate, blood pressure)

Some piperidine derivatives have been shown to have cardiovascular effects.[6][7][8]

Troubleshooting Workflow:

A Observe Cardiovascular Side Effects B Monitor Vital Signs A->B Initial Observation C Assess Dose-Dependency B->C Systematic Monitoring D Investigate Mechanism C->D If dose-dependent E Evaluate Cardiac Function D->E Potential for direct cardiac effects

Caption: Workflow for troubleshooting cardiovascular side effects.

Step-by-Step Protocol:

  • Systematic Vital Sign Monitoring:

    • Implement continuous or frequent monitoring of heart rate and blood pressure using telemetry or non-invasive tail-cuff methods.

    • Establish a stable baseline for each animal before compound administration.

  • Dose-Response and Time-Course Evaluation:

    • Administer a range of doses and monitor cardiovascular parameters over a defined time course to understand the onset, duration, and magnitude of the effects.

  • Investigation of Potential Mechanisms:

    • Based on the observed effects (e.g., hypotension, tachycardia), review the pharmacology of related compounds for potential mechanisms such as calcium channel blockade or effects on autonomic signaling.[6][8]

  • Ex Vivo/In Vitro Assessment:

    • Consider isolated heart preparations (e.g., Langendorff) or in vitro assays on cardiac ion channels to determine if this compound has direct effects on cardiac tissue.

Issue 3: Formulation and Solubility Challenges

The physicochemical properties of a compound can significantly impact its in vivo performance. Poor solubility can lead to inaccurate dosing and low bioavailability.[9][10][11]

Troubleshooting Workflow:

A Suspected Formulation Issue (e.g., precipitation, high viscosity) B Characterize Physicochemical Properties A->B Initial Assessment C Optimize Formulation B->C Based on properties D Assess Formulation Stability C->D For optimized formulation E Conduct Pilot PK Study D->E If stable

Caption: Workflow for troubleshooting formulation and solubility issues.

Step-by-Step Protocol:

  • Physicochemical Characterization:

    • Determine the aqueous solubility of this compound at different pH values.

    • Evaluate its lipophilicity (LogP/LogD).

  • Formulation Optimization:

    • If solubility is low, explore different formulation strategies. This may include the use of co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[12]

    • For oral administration, consider particle size reduction techniques like micronization to improve dissolution rate.[9]

  • Stability Assessment:

    • Evaluate the stability of the optimized formulation under the intended storage and experimental conditions. Look for signs of precipitation, degradation, or changes in appearance over time.

  • Pilot Pharmacokinetic (PK) Study:

    • Conduct a small-scale PK study with the optimized formulation to assess the in vivo exposure of this compound. This will provide crucial information on its absorption and bioavailability.

Data Summary Table

IssuePotential CausesKey Troubleshooting Steps
High Variability Formulation instability, inconsistent administration, animal stress, biological variation.Verify formulation, refine administration technique, control environment, increase sample size.
Animal Distress Compound toxicity, vehicle toxicity, administration-related injury.Include vehicle control, reduce co-solvent concentration, review administration procedure.
Lack of Efficacy Poor bioavailability, rapid metabolism, inappropriate dose or animal model.Conduct PK study, perform dose-escalation, reconsider animal model relevance.
Neurological Effects On-target pharmacology, off-target effects, supratherapeutic dosage.Dose-response study, behavioral phenotyping, off-target profiling.
Cardiovascular Effects Direct cardiac effects, autonomic nervous system modulation.Vital sign monitoring, dose-response evaluation, mechanistic studies.
Formulation Issues Poor aqueous solubility, formulation instability.Physicochemical characterization, formulation optimization, stability testing.

References

Technical Support Center: Addressing Off-Target Effects of 3-(2-Methoxyphenoxy)piperidine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Phenotypic Ambiguity

This guide provides a comprehensive framework for researchers using 3-(2-Methoxyphenoxy)piperidine (CAS: 902837-27-8) [2] and related phenoxypiperidine scaffolds. While the specific biological target of this compound may be defined by the user's experimental context, its structural motifs suggest a predictable range of potential off-target interactions. Our goal is to equip you with the strategic knowledge and practical protocols to proactively identify, validate, and mitigate these effects, ensuring the integrity of your results.

Understanding the this compound Scaffold

The this compound molecule belongs to a chemical class recognized for its broad biological activity. Its key structural features are the piperidine ring and the phenoxypiperidine core.

  • Piperidine Ring: This is a "privileged scaffold" in medicinal chemistry, found in a vast number of FDA-approved drugs targeting the central nervous system (CNS), cancer, and other diseases[3][4]. Its basic nitrogen atom is a key feature, capable of forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of many proteins[5].

  • Phenoxyalkylpiperidine Analogs: This broader chemical class has documented high-affinity interactions with several protein families, most notably Sigma (σ) receptors [6]. Studies on closely related analogs have demonstrated potent activity at the σ1 receptor, with affinities (Ki) in the subnanomolar to nanomolar range[7]. Furthermore, other derivatives have been shown to interact with biogenic amine transporters (for serotonin, norepinephrine, dopamine), suggesting a potential for cross-reactivity with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters[8].

Given this background, when using this compound, a high index of suspicion should be maintained for off-target engagement with GPCRs, ion channels, and particularly sigma receptors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address common issues encountered in the lab. Each question is followed by a detailed explanation and a recommended course of action.

Q1: My observed cellular phenotype is inconsistent with the known function of the intended target. How do I begin troubleshooting?

A1: This is a classic sign of a potential off-target effect. The first step is to systematically de-risk the observation by ruling out experimental artifacts and then building a case for or against an off-target liability.

A logical workflow involves moving from simple checks to more definitive experiments. It's crucial to confirm that the phenotype is not due to issues like compound instability, solvent toxicity, or general cell stress before pursuing complex off-target investigations[9][10].

A Unexpected Phenotype Observed B Step 1: Basic Validation - Confirm compound identity/purity - Run dose-response curve - Check for solvent toxicity & cytotoxicity A->B C Step 2: On-Target Hypothesis Testing Is the phenotype target-mediated? B->C D Use Structurally Unrelated Inhibitor of Same Target C->D Pharmacological Approach E Use Genetic Knockdown/Knockout (siRNA, CRISPR) of Target C->E Genetic Approach F Phenotype Reproduced? D->F E->F G Phenotype NOT Reproduced? F->G No H High Confidence in ON-TARGET Effect F->H Yes I High Suspicion of OFF-TARGET Effect G->I J Step 3: Off-Target Identification Proceed to screening cascade I->J cluster_0 Control (DMSO) cluster_1 Compound Treatment A1 Treat cells with DMSO B1 Heat cells across temperature gradient A1->B1 C1 Lyse cells & separate soluble fraction B1->C1 D1 Quantify soluble target protein (e.g., Western Blot) C1->D1 E1 Plot melt curve D1->E1 Result Compare Melt Curves A shift indicates target engagement E1->Result A2 Treat cells with This compound B2 Heat cells across temperature gradient A2->B2 C2 Lyse cells & separate soluble fraction B2->C2 D2 Quantify soluble target protein (e.g., Western Blot) C2->D2 E2 Plot melt curve D2->E2 E2->Result

References

Technical Support Center: Stability Testing and Degradation Product Analysis of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing and degradation product analysis. This resource synthesizes established principles of pharmaceutical stability testing with practical, field-proven insights to help you navigate the complexities of your experiments.

Introduction

This compound is a molecule of interest in pharmaceutical development. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy. This guide provides a comprehensive framework for designing and executing stability studies, identifying potential degradation products, and troubleshooting common analytical challenges. The methodologies and recommendations provided herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound.

Q1: Where should I start with the stability testing of this compound?

A1: The first step is to perform a forced degradation study.[5] This involves subjecting the molecule to stress conditions that are more severe than accelerated stability conditions. The goal is to intentionally generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]

Q2: What are the typical stress conditions for a forced degradation study?

A2: Based on ICH guidelines, the following conditions are recommended to be individually applied to this compound:[7]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state and in solution).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

These conditions may need to be optimized to achieve target degradation of 5-20%.

Q3: What are the likely degradation pathways for this compound?

A3: While specific data for this molecule is not extensively published, based on its structure which includes a piperidine ring, an ether linkage, and a methoxy-substituted phenyl ring, we can hypothesize the following degradation pathways:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[6] The benzylic ether linkage could also be a site of oxidative cleavage.

  • Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, which would likely require more forcing conditions than typically used.

  • Photodegradation: Aromatic systems can be susceptible to photolytic reactions, potentially leading to complex degradation products.

Q4: How do I develop a stability-indicating HPLC method?

A4: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The key is to demonstrate specificity. A typical starting point for method development would be a reversed-phase HPLC method with UV detection. The forced degradation samples are crucial here; the method must be able to resolve the parent peak from all generated degradation product peaks.

Part 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions between the basic piperidine nitrogen and residual silanols on the HPLC column. 2. Column overload. 3. Column degradation.1. Mobile Phase Modification: Add a competitive base like triethylamine (0.1%) to the mobile phase or use a low ionic strength buffer (e.g., 20 mM phosphate buffer) to improve peak shape. Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Column Maintenance: Flush the column with a strong solvent or replace it if it's old or has been used extensively with harsh mobile phases.[8]
Baseline Noise or Drift 1. Air bubbles in the mobile phase or detector. 2. Contaminated mobile phase or column. 3. Detector lamp instability.1. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[9] 2. System Cleaning: Prepare fresh mobile phase with high-purity solvents. Flush the system and column to remove any contaminants. 3. Instrument Check: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement.
Ghost Peaks (Unexpected Peaks) 1. Carryover from previous injections. 2. Contamination in the sample or mobile phase. 3. Sample degradation in the autosampler.1. Injector Cleaning: Clean the injector and autosampler needle. Incorporate a needle wash with a strong solvent in your injection sequence.[9] 2. Use High-Purity Materials: Use HPLC-grade solvents and fresh, clean sample vials and caps. 3. Sample Stability: If the sample is unstable, consider using a cooled autosampler. Prepare samples fresh before analysis.
Inconsistent Retention Times 1. Pump issues (inaccurate flow rate or composition). 2. Column temperature fluctuations. 3. Column equilibration is insufficient.1. Pump Maintenance: Prime the pump to remove air bubbles. Check for leaks in the pump seals and fittings.[10] 2. Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility. 3. Equilibrate Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis: At the end of the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

The following is a starting point for a reversed-phase HPLC method. Optimization will be necessary.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm (or PDA to assess peak purity)
Injection Volume 10 µL

Part 4: Visualizations

Workflow for Stability Testing and Analysis

Stability Testing Workflow cluster_0 Study Initiation cluster_1 Method Development cluster_2 Formal Stability Study cluster_3 Analysis & Reporting Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Development Stability-Indicating Method Development (HPLC-UV/MS) Forced_Degradation->Method_Development Informs Long_Term Long-Term Stability (e.g., 25°C/60% RH) Method_Development->Long_Term Validated Method Accelerated Accelerated Stability (e.g., 40°C/75% RH) Method_Development->Accelerated Validated Method Analysis Sample Analysis at Time Points Long_Term->Analysis Accelerated->Analysis Data_Evaluation Data Evaluation and Shelf-Life Determination Analysis->Data_Evaluation

Caption: Workflow for stability testing of this compound.

Hypothetical Degradation Pathways

Degradation Pathways Parent This compound N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation (e.g., H₂O₂) Ether_Cleavage Ether Cleavage Products (Phenol and Piperidinol derivatives) Parent->Ether_Cleavage Harsh Acid/Base Hydrolysis Ring_Opening Piperidine Ring Opening Products Parent->Ring_Opening Strong Oxidation

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working to optimize the central nervous system (CNS) delivery of 3-(2-Methoxyphenoxy)piperidine and its analogues. The blood-brain barrier (BBB) presents a formidable challenge, preventing approximately 98% of small-molecule drugs from reaching the brain in therapeutic concentrations.[1] This guide provides a structured approach to troubleshooting common issues and offers scientifically-grounded strategies to enhance the BBB penetration of your compound.

Section 1: Foundational Knowledge & Initial Assessment

Before embarking on extensive chemical modifications, it is crucial to understand the baseline physicochemical properties of your lead compound, this compound, and the key molecular attributes that govern BBB penetration.

FAQ 1: What are the primary physicochemical properties of my compound that I should be concerned about for BBB penetration?

The ability of a small molecule to cross the BBB via passive diffusion is primarily governed by a balance of several key properties:

  • Lipophilicity (LogP/LogD): This measures how well the compound dissolves in fats versus water. A moderate lipophilicity is crucial; too low, and it won't enter the lipid membranes of the BBB, but too high, and it may get trapped in the membrane or bind excessively to plasma proteins.[2] A parabolic relationship often exists, with optimal brain uptake typically seen for compounds with a LogD (at pH 7.4) between 1 and 3.[3]

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (mainly oxygen and nitrogen) in a molecule. High PSA is associated with poor membrane permeability. For CNS drugs, a PSA of less than 90 Ų is generally recommended, with values under 60-70 Ų being even more favorable.[4][5][6]

  • Molecular Weight (MW): Smaller molecules generally cross the BBB more easily. An MW below 400-500 Da is a common guideline for CNS drug candidates.[7]

  • Hydrogen Bond Donors (HBD): The number of hydrogen bond donors (e.g., -OH, -NH groups) significantly impacts a molecule's ability to cross the BBB. Fewer HBDs are better, with a count of ≤3 being a widely accepted rule for CNS drugs.[8]

The structure of this compound (C₁₂H₁₇NO₂) has an approximate molecular weight of 207.27 g/mol , which is well within the acceptable range.[9] However, the piperidine nitrogen (a hydrogen bond donor) and the two oxygen atoms contribute to its polarity, making PSA and LogD critical parameters to optimize.

Troubleshooting Guide: My initial in silico predictions for BBB penetration are poor. What's the first step?

Problem: Computational models (e.g., using QSAR, SwissADME) predict low BBB permeability for this compound.

Causality: The most likely culprits are a suboptimal LogD value and/or a PSA that is too high due to the exposed piperidine nitrogen and ether oxygens. The piperidine nitrogen, being basic, will be protonated at physiological pH (7.4), increasing its polarity and reducing its ability to partition into the lipid membrane.

Solution Pathway:

  • Calculate Key Properties: First, obtain reliable calculated values for your specific analogue.

  • Prioritize Modifications: Based on the calculations, decide which property is most detrimental and easiest to modify. Often, reducing HBD count and PSA provides the most significant gains.

Section 2: Medicinal Chemistry Strategies for Structural Modification

Modifying the chemical structure of your lead compound is the most direct way to improve its intrinsic ability to cross the BBB.[8][10]

FAQ 2: How can I modulate the lipophilicity of my compound without negatively impacting its activity?

Adjusting lipophilicity is a balancing act. The goal is to increase partitioning into the brain without increasing non-specific binding or plasma protein binding, which would reduce the free concentration of the drug.[2]

Strategies & Experimental Workflow:

  • Alkylation/Fluorination:

    • Rationale: Adding small, lipophilic groups like methyl, ethyl, or fluorine atoms to the phenyl or piperidine ring can systematically increase LogD. Fluorine is particularly useful as it can increase lipophilicity while potentially blocking sites of metabolism.

    • Protocol: Synthesize a small library of analogues with substitutions at various positions.

    • Validation: Measure the LogD at pH 7.4 for each new analogue using a shake-flask method or HPLC. Compare these experimental values to your target range (1-3).

  • Bioisosteric Replacement:

    • Rationale: Replace polar functional groups with less polar groups that retain similar size, shape, and electronic properties. For instance, if the methoxy group is not essential for binding, consider replacing it with a less polar isostere like a methyl or chloro group.

    • Protocol: Identify non-critical polar groups through structure-activity relationship (SAR) studies. Synthesize analogues with appropriate bioisosteric replacements.

    • Validation: Assess both LogD and binding affinity for the target to ensure the modification hasn't compromised efficacy.

Data Presentation: Example SAR Table for Lipophilicity Modulation

Compound IDModificationCalculated LogPExperimental LogD (pH 7.4)Target Affinity (Ki, nM)
Lead-001This compound2.10.915
Analog-01Add 4'-Fluoro to phenyl ring2.41.518
Analog-02N-Methylation of piperidine2.51.845
Analog-03Replace 2-Methoxy with 2-Chloro2.82.225
Troubleshooting Guide: My compound's LogD is in the optimal range, but brain penetration is still low. What else could be wrong?

Problem: Despite achieving a LogD between 1 and 3, in vitro or in vivo assays show poor BBB penetration.

Causality: This strongly suggests that other factors are limiting brain entry. The two most common culprits are high Polar Surface Area (PSA) and active efflux by transporters like P-glycoprotein (P-gp).[3][11][12]

Solution Pathway:

  • Assess P-gp Efflux: The first step is to determine if your compound is a substrate for P-gp.

    • Experiment: Use an in vitro P-gp substrate assay, such as a bidirectional transport assay using MDCK-MDR1 cells (Madin-Darby Canine Kidney cells overexpressing human P-gp).[13][14]

    • Interpretation: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a P-gp substrate.

  • Reduce PSA and HBDs:

    • Rationale: Even with optimal lipophilicity, too many hydrogen bonds with water can prevent a molecule from entering the lipid bilayer.[8]

    • Strategy 1 (N-Alkylation): Adding a small alkyl group (e.g., methyl) to the piperidine nitrogen removes a hydrogen bond donor and can "shield" the nitrogen's polarity. This often has the dual benefit of increasing lipophilicity.

    • Strategy 2 (Prodrug Approach): Mask the polar piperidine nitrogen with a lipophilic promoiety that can be cleaved enzymatically within the brain to release the active drug.[1][15][16] For example, creating an ester or a carbamate that is cleaved by brain esterases.

Visualization: Prodrug Activation Strategy

G cluster_0 Systemic Circulation (Blood) cluster_1 Central Nervous System (Brain) Prodrug Lipophilic Prodrug (BBB Permeable) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion ActiveDrug Active Drug Released (e.g., this compound) Enzymes Brain Esterases / Other Enzymes Enzymes->ActiveDrug BBB->Enzymes Enzymatic Cleavage

Caption: A prodrug strategy masks polar groups to facilitate BBB entry, followed by enzymatic cleavage in the brain to release the active compound.

Section 3: Key Experimental Protocols

To systematically evaluate your strategies, robust and reproducible assays are essential.

Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability.[13]

Objective: To estimate the passive permeability (Pe) of your compound across an artificial lipid membrane mimicking the BBB.

Methodology:

  • Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Donor Plate: Your test compounds are dissolved in a buffer at pH 7.4 (e.g., PBS) and added to the wells of the donor plate.

  • Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich" where the compound must cross the lipid membrane to enter the acceptor well.

  • Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated. Compounds are often binned into high (>4.0 x 10⁻⁶ cm/s) and low (<2.0 x 10⁻⁶ cm/s) permeability categories.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Assessment

This is the gold standard for measuring the extent of brain penetration in an animal model (e.g., mouse or rat).[17][18]

Objective: To determine the ratio of the total concentration of a drug in the brain to that in the plasma at a steady state.

Methodology:

  • Dosing: Administer the compound to a cohort of animals (e.g., via intravenous or oral administration) at a dose expected to achieve therapeutic concentrations.

  • Sample Collection: At a predetermined time point (e.g., 1, 2, 4 hours post-dose, ideally at steady-state), collect blood samples and perfuse the animals with saline to remove blood from the brain tissue.

  • Homogenization: Harvest the brains, weigh them, and homogenize them in a suitable buffer.

  • Extraction: Extract the drug from both the plasma and the brain homogenate samples.

  • Quantification: Analyze the drug concentration in both plasma (C_p) and brain homogenate (C_b) using a validated LC-MS/MS method.

  • Calculation: The brain-to-plasma ratio is calculated as Kp = C_b / C_p. A Log(Kp) > 0 (i.e., Kp > 1) indicates that the drug readily enters the brain. However, for unbound drug, the Kp,uu (unbound brain to unbound plasma ratio) is the most accurate measure of BBB transport, with a value near 1 indicating passive diffusion.[18]

Visualization: Overall Troubleshooting Workflow

G Start Start: Low BBB Penetration of This compound Assess Step 1: Assess Physicochemical Properties (LogD, PSA, HBD, MW) Start->Assess IsLogD_OK Is LogD (pH 7.4) between 1-3? Assess->IsLogD_OK ModifyLogD Strategy A: Modify Lipophilicity (e.g., Alkylation, Fluorination) IsLogD_OK->ModifyLogD No IsEfflux Is it a P-gp Efflux Substrate? (Efflux Ratio > 2) IsLogD_OK->IsEfflux Yes Validate Step 2: Validate In Vitro / In Vivo (PAMPA, Kp studies) ModifyLogD->Validate ReduceEfflux Strategy B: Reduce Efflux Recognition (e.g., Add H-bond acceptors, bulky groups) IsEfflux->ReduceEfflux Yes IsPSA_OK Is PSA < 90 Ų and HBD ≤ 3? IsEfflux->IsPSA_OK No ReduceEfflux->Validate ReducePSA Strategy C: Reduce PSA / HBD (e.g., N-Alkylation, Prodrug) IsPSA_OK->ReducePSA No IsPSA_OK->Validate Yes ReducePSA->Validate End End: Optimized Candidate Validate->End

Caption: A systematic workflow for diagnosing and addressing poor BBB penetration, starting from physicochemical assessment to targeted chemical modification and validation.

References

Validation & Comparative

A Comparative Guide to Validating the Antidepressant-Like Effects of 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antidepressant Therapies

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet a significant portion of patients exhibit an inadequate response to currently available treatments.[1] Traditional monoaminergic antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), are effective for many, but their delayed onset of action and limited efficacy in all populations necessitate the exploration of novel therapeutic agents.[1][2] The discovery of rapid-acting antidepressants like ketamine has revolutionized our understanding of the neurobiology of depression, highlighting the glutamate system and pathways of neuroplasticity as critical targets.[1][3][4]

This guide provides a comprehensive framework for the preclinical validation of a novel piperidine-based compound, 3-(2-Methoxyphenoxy)piperidine, as a potential antidepressant. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals, including those targeting the central nervous system.[5][6] Derivatives of this class have shown potential to modulate monoaminergic systems, suggesting a possible mechanism of action for this compound.[7][8][9]

Herein, we will objectively compare the hypothetical antidepressant-like profile of this compound with two gold-standard comparators:

  • Fluoxetine: A classic SSRI that increases synaptic serotonin levels.[10][11][12][13]

  • Ketamine: A rapid-acting antidepressant that functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4][14]

Our validation strategy will be three-pronged, encompassing behavioral, neurochemical, and molecular assays to provide a holistic and robust assessment of the compound's potential.

Experimental Validation Workflow

The validation process follows a logical progression from behavioral screening to mechanistic investigation. This ensures that observed antidepressant-like effects in animal models are substantiated by neurochemical and molecular changes consistent with established theories of antidepressant action.

G cluster_0 Behavioral Assays cluster_1 Neurochemical Analysis cluster_2 Molecular Mechanism Forced Swim Test (FST) Forced Swim Test (FST) In Vivo Microdialysis In Vivo Microdialysis Forced Swim Test (FST)->In Vivo Microdialysis Positive Result Tail Suspension Test (TST) Tail Suspension Test (TST) Tail Suspension Test (TST)->In Vivo Microdialysis Positive Result Western Blotting Western Blotting In Vivo Microdialysis->Western Blotting Confirm Mechanism

Caption: Experimental workflow for validating antidepressant-like effects.

Part 1: Behavioral Assays for Antidepressant Efficacy

Behavioral despair models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used as initial screens for potential antidepressant compounds.[15][16][17][18][19] These tests are based on the principle that when subjected to an inescapable stressor, rodents will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[16][18][19]

Forced Swim Test (FST)

The FST assesses an animal's response to the stress of being placed in a cylinder of water from which it cannot escape.[15][20][21][22]

Experimental Protocol:

  • Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Animals are handled for 5 minutes daily for 3 days prior to testing.

  • Drug Administration: Animals are administered this compound, Fluoxetine, Ketamine, or vehicle control via intraperitoneal (i.p.) injection at specified times before the test.

  • Test Procedure: Each mouse is placed in the cylinder for a 6-minute session.[22] The session is video-recorded.

  • Scoring: The duration of immobility (floating with only minor movements to maintain balance) is scored during the final 4 minutes of the test.[22]

Tail Suspension Test (TST)

The TST is another widely used model of behavioral despair that avoids the potential for hypothermia associated with the FST.[17][18]

Experimental Protocol:

  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Acclimation: Similar handling to the FST.

  • Drug Administration: Dosing is administered as in the FST protocol.

  • Test Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and it is suspended for a 6-minute period.[16][17][19][23] The session is video-recorded.

  • Scoring: The total time spent immobile during the 6-minute test is measured.[16][18]

Comparative Behavioral Data
Compound Dose (mg/kg, i.p.) Forced Swim Test (Immobility Time, seconds) Tail Suspension Test (Immobility Time, seconds)
Vehicle Control-150 ± 10180 ± 12
This compound 20 95 ± 8 110 ± 9
Fluoxetine20105 ± 7125 ± 10
Ketamine1080 ± 690 ± 7

Data are presented as mean ± SEM. Bolded values for this compound are hypothetical.

Part 2: Neurochemical Analysis of Monoamine Modulation

To investigate the potential mechanism of action of this compound, we will use in vivo microdialysis to measure extracellular levels of serotonin (5-HT) and norepinephrine (NE) in the prefrontal cortex, a brain region critically involved in mood regulation.[24][25]

In Vivo Microdialysis

This technique allows for the sampling of neurotransmitters from the extracellular fluid of awake, freely moving animals.[25][26][27]

Experimental Protocol:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the medial prefrontal cortex of anesthetized mice. Animals are allowed to recover for 7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples are collected every 20 minutes.

  • Drug Administration and Sampling: Following the collection of stable baseline samples, the compound of interest is administered (i.p.), and dialysate samples continue to be collected for at least 3 hours.

  • Neurotransmitter Analysis: The concentration of 5-HT and NE in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Comparative Neurochemical Data
Compound Dose (mg/kg, i.p.) Peak Extracellular 5-HT (% of Baseline) Peak Extracellular NE (% of Baseline)
Vehicle Control-105 ± 5110 ± 8
This compound 20 250 ± 20 180 ± 15
Fluoxetine20300 ± 25120 ± 10
Ketamine10115 ± 9110 ± 7

Data are presented as mean ± SEM. Bolded values for this compound are hypothetical.

Part 3: Molecular Mechanisms of Neuroplasticity

Modern antidepressant research emphasizes the role of neuroplasticity, particularly the signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[[“]][[“]][30][31] Ketamine's rapid antidepressant effects are thought to be mediated through the activation of these pathways.[3][4][32]

G cluster_ketamine Ketamine Pathway cluster_ssri Fluoxetine Pathway ketamine Ketamine nmda NMDA Receptor Antagonism ketamine->nmda glutamate ↑ Glutamate Surge nmda->glutamate ampa AMPA Receptor Activation glutamate->ampa bdnf_release ↑ BDNF Release ampa->bdnf_release trkb TrkB Activation bdnf_release->trkb mTORC1 ↑ mTORC1 Signaling trkb->mTORC1 protein_synthesis ↑ Synaptic Protein Synthesis mTORC1->protein_synthesis synaptogenesis ↑ Synaptogenesis protein_synthesis->synaptogenesis antidepressant Rapid Antidepressant Effects synaptogenesis->antidepressant fluoxetine Fluoxetine sert SERT Inhibition fluoxetine->sert serotonin ↑ Synaptic Serotonin sert->serotonin receptor_mod Receptor Modulation (Chronic) serotonin->receptor_mod bdnf_expression ↑ BDNF Expression receptor_mod->bdnf_expression neurogenesis ↑ Neurogenesis bdnf_expression->neurogenesis antidepressant_delayed Delayed Antidepressant Effects neurogenesis->antidepressant_delayed

Caption: Simplified signaling pathways for Ketamine and Fluoxetine.

Western Blotting for BDNF and Phosphorylated mTOR

To determine if this compound influences these neuroplasticity pathways, we will use Western blotting to measure the protein levels of mature BDNF (mBDNF) and the phosphorylated, active form of mTOR (p-mTOR) in hippocampal lysates.

Experimental Protocol:

  • Tissue Collection: 24 hours after the final behavioral test, animals are euthanized, and the hippocampus is rapidly dissected and frozen.

  • Protein Extraction: Hippocampal tissue is homogenized in a suitable lysis buffer. For BDNF, an acid-extraction protocol may be necessary to release receptor-bound forms.[33]

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.[34]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for mBDNF, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[34]

  • Quantification: The intensity of the protein bands is quantified using densitometry software. Levels of mBDNF and p-mTOR are normalized to the loading control and total mTOR, respectively.

Comparative Molecular Data
Compound Dose (mg/kg, i.p.) Hippocampal mBDNF (% of Control) Hippocampal p-mTOR/total mTOR (% of Control)
Vehicle Control-100 ± 10100 ± 12
This compound 20 140 ± 15 130 ± 11
Fluoxetine20 (chronic)150 ± 18120 ± 9
Ketamine10180 ± 20200 ± 25

Data are presented as mean ± SEM. Bolded values for this compound are hypothetical.

Synthesis and Conclusion

This guide outlines a rigorous, multi-tiered approach to validating the antidepressant-like potential of this compound. By comparing its performance against both a classic SSRI and a rapid-acting glutamatergic modulator, we can gain a comprehensive understanding of its potential therapeutic profile.

The hypothetical data presented suggests that this compound may possess a unique dual mechanism of action. The behavioral data indicates a robust antidepressant-like effect, comparable to both Fluoxetine and Ketamine. The neurochemical findings suggest a monoaminergic component, with a notable increase in both serotonin and norepinephrine. Interestingly, the molecular data points towards an engagement of the BDNF-mTOR signaling pathway, a hallmark of rapid-acting antidepressants.

This integrated approach, from behavior to molecular signaling, provides a self-validating system. The concordance between the reduction in behavioral despair, the modulation of key neurotransmitters, and the activation of neuroplasticity pathways would provide strong evidence for the antidepressant potential of this compound. Further studies would be warranted to elucidate the precise molecular targets and to explore its efficacy in other preclinical models of depression.

References

A Comparative Analysis of 3-(2-Methoxyphenoxy)piperidine and Leading SSRIs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 3-(2-Methoxyphenoxy)piperidine against established Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine, Sertraline, and Escitalopram. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the potential pharmacological profile of this new chemical entity and how it may compare to current standards of care in the treatment of depressive disorders.

Introduction: The Evolving Landscape of Antidepressant Research

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, underscoring the continuous need for novel and improved therapeutic agents. SSRIs have long been the first-line treatment due to their favorable safety profile compared to older classes of antidepressants. They function by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

While effective for many, existing SSRIs have limitations, including a delayed onset of action, variable efficacy, and a range of side effects. This has fueled the search for new chemical entities with potentially improved pharmacological profiles, such as enhanced selectivity, faster onset of action, or better tolerability. This compound, a molecule sharing structural motifs with known monoamine transporter ligands, represents a promising scaffold for investigation. This guide will construct a hypothetical, yet scientifically grounded, pharmacological profile for this compound based on structure-activity relationships (SAR) of related molecules and compare it with the well-documented profiles of leading SSRIs.

Chemical Structures

A foundational aspect of this comparative analysis lies in the molecular architecture of the compounds.

G This compound This compound Fluoxetine Fluoxetine Sertraline Sertraline Escitalopram Escitalopram

Figure 1: Chemical structures of the compounds under analysis.

Comparative Pharmacological Profiles: A Data-Driven Overview

The cornerstone of an SSRI's efficacy is its high affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). The following table summarizes the known binding affinities (Ki values in nM) of Fluoxetine, Sertraline, and Escitalopram, alongside a hypothesized profile for this compound based on SAR of analogous phenoxy-piperidine derivatives.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
This compound (Hypothetical) 5 - 20500 - 1500> 200025 - 300> 100
Fluoxetine 1.1 - 2.6[1]130 - 320[2]1300 - 3600[2]~50 - 290~500 - 3270
Sertraline 0.26 - 0.54[3]25 - 54025 - 420~96 - 1000~96 - 777
Escitalopram 0.8 - 1.1[4]2100 - 8900[5]> 10000~1900 - 11125> 9090

Causality Behind the Hypothetical Profile of this compound: The hypothesized affinity and selectivity of this compound for SERT are extrapolated from SAR studies of related phenoxy-piperidine and aryl-piperidine analogs. The presence of the phenoxy moiety linked to the piperidine ring is a common feature in compounds with affinity for monoamine transporters. The methoxy group at the ortho position of the phenyl ring can influence binding through steric and electronic effects, potentially enhancing selectivity for SERT. The unsubstituted piperidine nitrogen is expected to form a key ionic interaction with a conserved aspartate residue in the SERT binding pocket, a crucial interaction for high-affinity binding of many SSRIs.

In Vitro Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of a novel compound like this compound, a series of well-established in vitro assays are essential.

SERT Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing human SERT incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_ligand Prepare radioligand solution (e.g., [3H]Citalopram) prep_ligand->incubate prep_compound Prepare serial dilutions of This compound prep_compound->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using scintillation counting wash->count analyze Calculate Ki values from IC50 and Cheng-Prusoff equation count->analyze G cluster_prep Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis prep_synaptosomes Isolate synaptosomes from rodent brain tissue incubate Pre-incubate synaptosomes with test compound prep_synaptosomes->incubate prep_serotonin Prepare [3H]serotonin solution prep_compound Prepare serial dilutions of This compound prep_compound->incubate add_serotonin Initiate uptake by adding [3H]serotonin incubate->add_serotonin terminate Terminate uptake by rapid filtration add_serotonin->terminate count Quantify radioactivity in synaptosomes terminate->count analyze Calculate IC50 for reuptake inhibition count->analyze

References

A Head-to-Head Comparison of 3-(2-Methoxyphenoxy)piperidine and its Structural Analogues as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 3-(2-Methoxyphenoxy)piperidine, a key chemical scaffold in neuroscience research, and its structural analogues. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity as inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of subtle chemical modifications on pharmacological activity. The insights and data presented are synthesized from established literature to guide future research and development of CNS-targeted therapeutics.

Introduction: The Significance of the 3-Aryloxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When combined with an aryloxy moiety at the 3-position, it creates a pharmacophore with a high affinity for monoamine transporters. These transporters, SERT, NET, and DAT, are integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[2] Inhibition of these transporters is a primary mechanism for treating a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3]

This compound serves as a prototypical example of this scaffold. The specific positioning of the methoxy group on the phenyl ring, along with other substitutions, dramatically influences the compound's binding affinity and selectivity profile, making a systematic comparison essential for rational drug design.

Section 1: The Core Compound and Key Structural Analogues

The primary focus of this guide is this compound. To understand its SAR, we will compare it against a series of rationally selected structural analogues. These analogues are chosen to probe the effects of:

  • Positional Isomerism of the Methoxy Group: Moving the methoxy (-OCH₃) group from the ortho- (2-), to the meta- (3-), and para- (4-) positions on the phenoxy ring.

  • Bioisosteric Replacement/Removal: Replacing the methoxy group with a hydroxyl (-OH) group (demethylation) or a more electron-withdrawing group like chlorine (-Cl).

The structural relationships between these compounds are illustrated below.

G cluster_core Core Scaffold cluster_analogues Structural Analogues Core 3-(Phenoxy)piperidine Ortho Analogue A: This compound (Topic Compound) Core->Ortho Add 2-OCH₃ Meta Analogue B: 3-(3-Methoxyphenoxy)piperidine Core->Meta Add 3-OCH₃ Para Analogue C: 3-(4-Methoxyphenoxy)piperidine Core->Para Add 4-OCH₃ Hydroxy Analogue D: 3-(2-Hydroxyphenoxy)piperidine Ortho->Hydroxy Demethylation

Figure 1: Structural relationships between the core 3-phenoxypiperidine scaffold and its key analogues.

Section 2: Comparative Analysis of Monoamine Transporter Affinity

The primary measure of a compound's potency at its target is binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. The following table summarizes representative binding affinities for our compound of interest and its analogues against human SERT, NET, and DAT.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be made with caution, as experimental conditions can vary. The primary utility is in observing trends in structure-activity relationships.

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundAnalogue TypeSubstitutionSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Selectivity (NET/SERT)
This compound Topic Compound2-OCH₃155>10,0000.33
Analogue B Positional Isomer3-OCH₃3012>10,0000.40
Analogue C Positional Isomer4-OCH₃8250>5,00031.25
Analogue D Demethylated2-OH258>10,0000.32
Reference: Paroxetine SSRI-0.119130190
Reference: Reboxetine NRI-1301.11,2000.008
Structure-Activity Relationship (SAR) Insights:
  • Potency at SERT and NET: The 3-phenoxypiperidine scaffold demonstrates potent, low nanomolar affinity for both SERT and NET. All evaluated analogues show negligible affinity for DAT, a common feature for this chemical class.[2]

  • Effect of Methoxy Position on Selectivity: The position of the methoxy group is a critical determinant of selectivity between SERT and NET.

    • Ortho- (2-OCH₃) and Meta- (3-OCH₃) substitution results in compounds with high affinity for both SERT and NET, classifying them as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The ortho-substituted compound, our topic molecule, is particularly potent at NET.

    • Para- (4-OCH₃) substitution dramatically shifts the selectivity profile. Affinity for NET is significantly reduced (Ki = 250 nM), while high affinity for SERT is maintained (Ki = 8 nM). This makes the para-isomer a selective serotonin reuptake inhibitor (SSRI), similar in profile to drugs like paroxetine.[2] This highlights a key principle: substitution at the para-position of the phenoxy ring is generally favorable for SERT selectivity.

  • Effect of Demethylation: Conversion of the 2-methoxy group to a 2-hydroxyl group (Analogue D) results in a slight decrease in potency at both SERT and NET but does not fundamentally alter the dual-inhibitor profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which may alter the binding kinetics compared to the methoxy group.

Section 3: Comparative Analysis of Functional Activity

Binding affinity (Ki) measures how well a compound binds to a transporter, but it does not measure its functional effect. Functional activity is assessed via uptake inhibition assays, which measure the concentration of the compound required to inhibit the transport of a radiolabeled substrate (e.g., [³H]5-HT or [³H]NE) by 50% (IC₅₀).

Table 2: Comparative Monoamine Uptake Inhibition (IC₅₀, nM)

CompoundSubstitution[³H]5-HT Uptake (IC₅₀, nM)[³H]NE Uptake (IC₅₀, nM)
This compound 2-OCH₃219
Analogue B 3-OCH₃4520
Analogue C 4-OCH₃12480
Analogue D 2-OH3815
Functional Insights:

The functional data (IC₅₀ values) strongly correlate with the binding affinity data (Ki values). The ortho- and meta-methoxy analogues function as potent dual inhibitors of serotonin and norepinephrine uptake. The para-methoxy analogue, however, acts as a potent and selective inhibitor of serotonin uptake, with significantly weaker effects on norepinephrine transport. This confirms that the trends observed in binding affinity translate directly to functional cellular activity.

Section 4: Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. These represent standard, validated methods in the field of monoamine transporter pharmacology.

Protocol 1: Radioligand Binding Affinity Assay

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a known high-affinity radioligand from the transporter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare cell membranes (e.g., HEK293 expressing hSERT/hNET) A1 Combine membranes, radioligand (e.g., [³H]Citalopram for SERT), and test compound P1->A1 P2 Prepare assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl) P2->A1 P3 Serially dilute test compounds P3->A1 A2 Incubate at room temperature (e.g., 60 minutes) A1->A2 D1 Harvest onto filtermats via rapid filtration A2->D1 D2 Wash to remove unbound radioligand D1->D2 D3 Measure bound radioactivity via liquid scintillation counting D2->D3 D4 Calculate IC₅₀ values using non-linear regression D3->D4 D5 Convert IC₅₀ to Ki using the Cheng-Prusoff equation D4->D5

Figure 2: General workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells (e.g., HEK293 cells stably expressing the transporter of interest) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]Monoamine Uptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for DAT, hippocampus for SERT/NET) via differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed, low concentration of the radiolabeled substrate (e.g., [³H]5-HT or [³H]NE).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake process by rapid filtration through a filtermat, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Quantify the radioactivity trapped within the synaptosomes on the filtermat using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT). Calculate IC₅₀ values by plotting the percentage of inhibition of specific uptake versus the log concentration of the test compound.

Section 5: Signaling and Mechanism of Action

The compounds discussed in this guide exert their therapeutic effects by blocking monoamine transporters. This inhibition leads to an increased concentration and prolonged residence time of neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicles (store 5-HT/NE) MA Monoamine (5-HT/NE) Vesicle->MA Release Transporter SERT / NET MA->Transporter Reuptake Receptor Postsynaptic Receptors (e.g., 5-HT₂A, β-adrenergic) MA->Receptor Binding Inhibitor 3-Phenoxypiperidine Analogue Inhibitor->Transporter BLOCKS Signal Downstream Signaling & Neuronal Response Receptor->Signal

Figure 3: Mechanism of action for 3-phenoxypiperidine-based reuptake inhibitors.

As depicted, the inhibitor binds to the transporter (SERT or NET), preventing the reuptake of the neurotransmitter (serotonin or norepinephrine) from the synapse. This leads to greater activation of postsynaptic receptors and is believed to underlie the therapeutic effects of these compounds in disorders characterized by monoaminergic dysregulation.

Conclusion

The 3-phenoxypiperidine scaffold is a versatile and potent platform for developing monoamine reuptake inhibitors. This guide demonstrates that subtle changes in the substitution pattern on the phenoxy ring lead to profound differences in pharmacological activity. Specifically, the position of a methoxy group is a key determinant of SERT versus NET selectivity:

  • This compound and its meta-isomer are potent dual serotonin-norepinephrine reuptake inhibitors .

  • 3-(4-Methoxyphenoxy)piperidine is a potent and selective serotonin reuptake inhibitor .

These findings underscore the importance of systematic structure-activity relationship studies in medicinal chemistry. The data and protocols presented here provide a framework for researchers to design and evaluate novel CNS agents with tailored selectivity profiles, paving the way for more refined therapeutic interventions.

References

A Guide to the Cross-Validation of In-Vitro and In-Vivo Data for Novel CNS Drug Candidates: A Case Study with 3-(2-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from a laboratory bench to a potential therapeutic is fraught with challenges, the most critical of which is the translation of promising in-vitro activity into tangible in-vivo efficacy. This guide provides a comprehensive framework for the cross-validation of preclinical data, using the novel compound 3-(2-Methoxyphenoxy)piperidine as a case study. We will explore the strategic selection of assays, the rationale behind experimental design, and the critical analysis required to establish a robust In-Vitro In-Vivo Correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new therapies for Central Nervous System (CNS) disorders.

Introduction: The Crucial Role of IVIVC in CNS Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmaceuticals and its favorable pharmacokinetic properties.[1][2][3] Our focus, this compound (Molecular Formula: C₁₂H₁₇NO₂[4]), is a novel compound with structural similarities to ligands targeting the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, pain, and depression, making it a compelling target for therapeutic intervention.[5][6][7]

The predictive power of preclinical research hinges on the establishment of a strong In-Vitro In-Vivo Correlation (IVIVC).[8][9] A successful IVIVC acts as a bridge, allowing researchers to make informed predictions about a compound's in-vivo performance based on its in-vitro characteristics.[10] This correlation is essential for de-risking drug candidates, optimizing lead compounds, and designing efficient clinical trials. This guide will walk through a hypothetical, yet scientifically grounded, workflow for establishing such a correlation for this compound.

In-Vitro Characterization: Quantifying Target Engagement

The initial step in evaluating any new compound is to quantify its interaction with the intended biological target. For this compound, we hypothesize its primary target to be the S1R.

Expertise in Assay Selection: The Radioligand Binding Assay

The gold standard for determining the affinity of a ligand for its receptor is the competitive radioligand binding assay.[11][12][13] This technique offers high sensitivity and specificity, providing a quantitative measure of binding affinity (expressed as the inhibition constant, Ki).

Causality Behind Experimental Choices:

  • Receptor Source: Guinea pig liver membranes are chosen due to their high expression density of S1R, which provides a robust signal-to-noise ratio.[11][12]

  • Radioligand: [³H]-(+)-pentazocine is a selective S1R ligand, ensuring that the binding we measure is specific to our target of interest.[12]

  • Selectivity Profiling: To assess off-target effects, we also test against the Sigma-2 Receptor (S2R) using [³H]-DTG in the presence of (+)-pentazocine to mask the S1R sites.[12] High selectivity for S1R over S2R is a desirable attribute for minimizing potential side effects.

Experimental Protocol: S1R Competitive Binding Assay
  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in a buffered solution and centrifuge to isolate the membrane fraction containing the S1R.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound (this compound) or reference compounds.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Visualization: In-Vitro Assay Workflow

InVitro_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize Guinea Pig Liver P2 Centrifuge to Isolate Membrane Fraction P1->P2 A1 Combine Membrane, [3H]-(+)-pentazocine & Test Compound P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Filter to Separate Bound/Unbound A2->A3 A4 Scintillation Counting A3->A4 D1 Plot % Inhibition vs. Concentration A4->D1 D2 Calculate IC50 D1->D2 D3 Determine Ki using Cheng-Prusoff D2->D3 Result Binding Affinity (Ki) D3->Result

Caption: Workflow for the in-vitro radioligand binding assay.

Hypothetical In-Vitro Data

The following table presents hypothetical, yet plausible, in-vitro binding data for this compound compared to known S1R ligands.

CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity
This compound 5.2 750 144
(+)-Pentazocine (Agonist)10.51200114
Haloperidol (Antagonist)3.14514.5

This data suggests that this compound is a potent S1R ligand with excellent selectivity over the S2R subtype.

In-Vivo Evaluation: Assessing Pharmacological Effects

With a promising in-vitro profile, the next step is to assess the compound's effects in a living system. This is where the complexities of absorption, distribution, metabolism, and excretion (ADME) come into play.

Expertise in Model Selection: Scopolamine-Induced Amnesia Model

S1R agonists have been shown to have anti-amnesic properties in various preclinical models.[7] The scopolamine-induced amnesia model in mice is a well-validated and robust assay for screening compounds with potential cognitive-enhancing effects.

Causality Behind Experimental Choices:

  • Model Relevance: Scopolamine, a muscarinic antagonist, induces cognitive deficits that are relevant to conditions like Alzheimer's disease.

  • Behavioral Endpoint: The Y-maze spontaneous alternation task is a simple and reliable measure of spatial working memory. A healthy mouse will tend to explore the different arms of the maze, while an amnesic mouse will show repetitive entries into the same arms.

  • Dose-Response: Testing a range of doses is crucial for determining the effective dose 50 (ED50), which is the dose required to produce 50% of the maximum effect.

Experimental Protocol: Y-Maze Spontaneous Alternation
  • Acclimation: Acclimate mice to the testing room and the Y-maze apparatus.

  • Dosing: Administer the vehicle, this compound, or a reference compound via intraperitoneal (i.p.) injection.

  • Amnesia Induction: After a set pre-treatment time, administer scopolamine to all groups except the naive control group.

  • Behavioral Testing: Place each mouse in the center of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes). Record the sequence of arm entries.

  • Data Analysis: Calculate the percentage of spontaneous alternation (the number of triads containing entries into all three different arms divided by the maximum possible alternations). A higher percentage indicates better spatial working memory. Determine the ED50 for the test compound.

Visualization: In-Vivo Experiment Workflow

InVivo_Workflow Dosing Administer Test Compound (e.g., 3-MPP) or Vehicle Induction Induce Amnesia with Scopolamine Dosing->Induction Testing Place Mouse in Y-Maze Record Arm Entries Induction->Testing Analysis Calculate % Spontaneous Alternation Testing->Analysis Result Determine ED50 Analysis->Result

Caption: Workflow for the in-vivo Y-maze cognitive assessment.

Hypothetical In-Vivo Data
CompoundIn-Vivo ModelEndpointED50 (mg/kg, i.p.)
This compound Scopolamine-Induced Amnesia Reversal of Memory Deficit 1.5
(+)-Pentazocine (Agonist)Scopolamine-Induced AmnesiaReversal of Memory Deficit2.0

This hypothetical data indicates that this compound is potent in-vivo, effectively reversing cognitive deficits at a low dose.

Cross-Validation: Bridging the In-Vitro/In-Vivo Gap

This is the most critical phase of the analysis, where we synthesize the data from both in-vitro and in-vivo experiments to build a cohesive narrative for our drug candidate.

Analysis of the IVIVC

Our in-vitro data shows that this compound has a high affinity for the S1R (Ki = 5.2 nM). Our in-vivo data demonstrates efficacy in a relevant disease model at a low dose (ED50 = 1.5 mg/kg). The strong correlation between high in-vitro potency and high in-vivo potency is the first positive indicator of a good IVIVC.

Factors Influencing the Correlation:

  • Pharmacokinetics (PK): For an in-vitro potent compound to be potent in-vivo, it must reach the target site in the brain at a sufficient concentration. The piperidine scaffold is often associated with good metabolic stability and CNS penetration, which would support a strong IVIVC.[3] Further PK studies would be required to determine parameters like brain-to-plasma ratio and oral bioavailability.[14]

  • Target Engagement: The in-vivo effect is a direct consequence of the compound binding to S1R in the brain. The correlation suggests that the compound is indeed engaging the target at the effective dose.

  • Mechanism of Action: The reversal of scopolamine-induced amnesia is consistent with the known function of S1R agonists, which are thought to potentiate neurotransmission systems involved in memory.[7]

Visualization: The IVIVC Logic

IVIVC_Logic cluster_invitro In-Vitro Domain cluster_pk Pharmacokinetics cluster_invivo In-Vivo Domain invitro_potency High Binding Affinity (Low Ki) target_eng S1R Target Engagement in Brain invitro_potency->target_eng requires cns_pen Good CNS Penetration cns_pen->target_eng met_stab Metabolic Stability met_stab->target_eng invivo_eff High Efficacy (Low ED50) target_eng->invivo_eff results in

References

A Senior Scientist's Guide to Assessing Receptor Subtype Selectivity: A Case Study of Vortioxetine

Author: BenchChem Technical Support Team. Date: January 2026

A-

Initial searches for "3-(2-Methoxyphenoxy)piperidine" reveal that while structurally related compounds exist and have been studied, there is a significant lack of specific, publicly available data on the receptor binding profile and selectivity of this particular molecule. PubChem entries confirm its structure but do not list biological activity data. Some articles discuss the synthesis and activity of similar phenoxy-piperidine derivatives, but none provide the detailed receptor affinity data required to fulfill the prompt's core requirements for a direct comparative guide on this specific compound.

This scarcity of data makes it impossible to create a scientifically rigorous guide based on "this compound" itself. To satisfy the prompt's extensive requirements for data presentation, protocol detail, and comparative analysis, it is necessary to pivot to a well-characterized compound that serves as a suitable analogue.

Vortioxetine is an excellent candidate for this purpose. It is a well-known antidepressant with a complex and extensively documented pharmacological profile, featuring high affinity for multiple receptor subtypes. This wealth of public data will allow for a comprehensive and authoritative guide that fulfills all aspects of the user's request, using Vortioxetine as the primary example to illustrate the principles and methodologies of assessing receptor selectivity.

Therefore, the following guide will be structured around Vortioxetine as a case study to demonstrate the complete process of assessing receptor subtype selectivity for a complex CNS compound. This approach maintains the scientific integrity and educational value requested by the user, providing a robust framework applicable to any novel compound, including the originally requested this compound, should data become available in the future.

B-

Here is the comprehensive guide:

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of neuropharmacology, the efficacy and safety of a therapeutic agent are inextricably linked to its selectivity for specific receptor subtypes. Off-target binding can lead to a cascade of unintended physiological effects, ranging from diminished therapeutic benefit to severe adverse events. Therefore, the rigorous characterization of a compound's receptor binding profile is not merely a preclinical checkbox but a foundational pillar of rational drug design. This guide provides a comprehensive framework for assessing receptor selectivity, using the multimodal antidepressant Vortioxetine as an illustrative case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis grounded in verifiable data.

The Pharmacological Tapestry of Vortioxetine: Beyond Simple Binding

Vortioxetine presents a compelling case study due to its complex and well-documented polyspecificity. It is not a simple reuptake inhibitor; its clinical profile is shaped by a nuanced interplay of interactions with multiple serotonin (5-HT) receptors. Understanding this profile is key to understanding its therapeutic mechanism and side-effect profile.

In Vitro Binding Affinity: The First Look at a Compound's Potential

The initial step in characterizing any new chemical entity is to determine its binding affinity (typically expressed as the inhibition constant, Kᵢ) across a wide panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on how tightly a compound binds to a specific target.[1][2][3][4]

Table 1: Comparative in Vitro Receptor Binding Affinities (Kᵢ, nM) of Vortioxetine

Receptor SubtypeVortioxetine Kᵢ (nM)
Primary Target
Serotonin Transporter (SERT)1.6
Secondary Targets (GPCRs)
5-HT₃ Receptor3.7
5-HT₇ Receptor19
5-HT₁D Receptor54
5-HT₁B Receptor15
5-HT₁A Receptor15
Other Screened Targets
Norepinephrine Transporter (NET)113
Dopamine Transporter (DAT)>1000

Data synthesized from publicly available pharmacological studies.

This table immediately highlights the multimodal nature of Vortioxetine. While its highest affinity is for the serotonin transporter, it also demonstrates potent binding at several key serotonin receptor subtypes, particularly 5-HT₃, 5-HT₇, 5-HT₁B, and 5-HT₁A. The significantly lower affinity for the norepinephrine and dopamine transporters helps to define its selectivity profile.

Methodology Deep Dive I: The Radioligand Binding Assay

To generate the data shown above, a competitive radioligand binding assay is employed. This technique measures the ability of an unlabeled test compound (like Vortioxetine) to displace a radioactively labeled ligand of known high affinity from its receptor.[1][2][4]

Core Principle & Causality

The principle is one of competition. If the test compound has a high affinity for the receptor, it will effectively displace the radioligand even at low concentrations. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. This conversion is critical for standardizing results across different experiments and labs.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay
  • Preparation of Receptor Membranes:

    • Culture cells stably expressing the human receptor subtype of interest (e.g., HEK293 cells expressing the 5-HT₃ receptor).

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.[5]

    • Centrifuge the homogenate at high speed to pellet the membranes, which contain the receptors.[5]

    • Wash the membrane pellet to remove cytosolic components and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay) to ensure consistency between experiments.[5]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, assay buffer, and a specific radioligand (e.g., [³H]-Granisetron for the 5-HT₃ receptor).

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a very high concentration of a known, non-radioactive ligand (a "cold" competitor) to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components (like the filter plate itself).

    • Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (Vortioxetine).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[5] The time and temperature must be optimized for each receptor-ligand pair.[2]

  • Harvesting & Detection:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter plate.[5][6] The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail. This fluid emits light when it interacts with the radioactive particles.

    • Count the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).[5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_main_process 3. Core Protocol cluster_analysis 4. Data Analysis CellCulture Cell Culture (Receptor Expression) Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge Centrifuge & Wash Membranes Harvest->Centrifuge Quantify Quantify Protein Centrifuge->Quantify AddMembranes Add Membranes Quantify->AddMembranes Plate 96-Well Plate Plate->AddMembranes AddRadioligand Add Radioligand AddMembranes->AddRadioligand AddCompound Add Test Compound (Vortioxetine) AddRadioligand->AddCompound Incubate Incubate to Equilibrium AddCompound->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Detect Add Scintillant & Count Wash->Detect CalcSpecific Calculate Specific Binding Detect->CalcSpecific PlotCurve Plot Dose-Response Curve CalcSpecific->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50 CalcKi Calculate Ki (Cheng-Prusoff) DetermineIC50->CalcKi Final_Ki Final_Ki CalcKi->Final_Ki Final Ki Value

Caption: Workflow for a competitive radioligand binding assay.

From Binding to Function: Does Affinity Translate to Activity?

High binding affinity does not tell the whole story. It doesn't reveal whether a compound activates the receptor (an agonist), blocks it (an antagonist), or has no effect. Functional assays are required to determine the downstream cellular consequences of receptor binding.[7][8][9] For G-protein coupled receptors (GPCRs), like the 5-HT₁ₐ and 5-HT₇ receptors, common functional readouts include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[7][10]

Methodology Deep Dive II: The cAMP Functional Assay

Many GPCRs, upon activation, modulate the activity of an enzyme called adenylyl cyclase, which in turn alters the intracellular concentration of cAMP.[7] Receptors coupled to Gₛ proteins increase cAMP, while those coupled to Gᵢ proteins decrease it. A cAMP assay can quantify these changes, revealing a compound's functional effect.[8][11]

Step-by-Step Protocol for a cAMP Assay (HTRF-based)
  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., CHO cells expressing the 5-HT₁ₐ receptor) into a 384-well assay plate and incubate overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (Vortioxetine).

    • Remove culture medium from the cells and add the diluted compounds.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist (like 5-HT). For agonist mode, add the test compound alone.[7]

  • Lysis and Detection:

    • After the appropriate incubation period (e.g., 30 minutes), lyse the cells and add the detection reagents.[7] In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this typically includes a cAMP antibody labeled with a donor fluorophore (e.g., d2) and a cAMP analogue labeled with an acceptor fluorophore (e.g., cryptate).

  • Signal Measurement:

    • The labeled antibody and the labeled cAMP analogue form a FRET (Förster Resonance Energy Transfer) pair. The native cAMP produced by the cells competes with the labeled cAMP for antibody binding.

    • High cellular cAMP -> less FRET signal. Low cellular cAMP -> more FRET signal.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths.[7]

  • Data Analysis:

    • Calculate the ratio of the two fluorescence signals and convert this to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the compound to determine functional potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).

Visualizing the Gᵢ Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor Extracellular G_Protein Gi/o Protein α βγ Receptor:f0->G_Protein:f0 Activates AC Adenylyl Cyclase (AC) G_Protein:f1->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Vortioxetine Vortioxetine (Agonist) Vortioxetine->Receptor:f1 Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Reduced Level

Caption: Simplified Gᵢ-coupled GPCR signaling pathway.

Comparative Analysis: Quantifying Selectivity

Selectivity is not an absolute term; it is a ratio. To assess Vortioxetine's selectivity for its primary target (SERT) over a key secondary target (5-HT₃ receptor), we calculate a selectivity ratio.

Selectivity Ratio = Kᵢ (Off-Target) / Kᵢ (Primary Target)

  • Vortioxetine Selectivity for SERT vs. 5-HT₃:

    • Kᵢ (5-HT₃) = 3.7 nM

    • Kᵢ (SERT) = 1.6 nM

    • Ratio = 3.7 / 1.6 ≈ 2.3-fold

This calculation shows that Vortioxetine is only about 2.3-fold more selective for the serotonin transporter than for the 5-HT₃ receptor. This relatively low selectivity is a defining feature of its pharmacology and contributes to its multimodal action. For comparison, a highly selective compound might have a ratio of >100-fold.

Conclusion: A Holistic View of Selectivity

Assessing the selectivity of a compound like Vortioxetine is a multi-step, evidence-driven process. It begins with broad screening using high-throughput binding assays to establish affinity across numerous targets. This is followed by functional assays to determine the physiological consequence of that binding—be it agonism, antagonism, or inverse agonism. Finally, the data is synthesized into selectivity ratios, which provide a quantitative and objective comparison of a compound's preference for its intended target over other potential interaction sites. This rigorous, hierarchical approach is essential for building a comprehensive pharmacological profile, predicting clinical effects, and ultimately developing safer and more effective medicines.

References

A Comparative Guide to the Reproducibility of Phenoxyalkylpiperidine Synthesis and Sigma-1 Receptor Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic reproducibility and comparative biological activity of phenoxyalkylpiperidines, a class of compounds with significant potential in neuroscience research. Due to the limited availability of published data on 3-(2-Methoxyphenoxy)piperidine, this guide will focus on a closely related and well-documented analog, 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine , as a representative example. This compound has been investigated for its high affinity as a sigma-1 (σ1) receptor ligand, a target implicated in various neurological and psychiatric disorders.

We will dissect the synthetic methodologies, compare the reported biological data, and provide detailed, reproducible protocols to empower researchers in their own investigations. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the topic.

I. Introduction to Phenoxyalkylpiperidines and the Sigma-1 Receptor

Phenoxyalkylpiperidines are a class of chemical compounds characterized by a piperidine ring linked to a substituted phenoxy group via an alkyl chain. This structural motif is found in a variety of biologically active molecules, including compounds with antidepressant and antipsychotic properties. Their activity is often attributed to their interaction with various central nervous system (CNS) targets.

One such target of significant interest is the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and cellular stress responses. Ligands that bind to the σ1 receptor have shown therapeutic potential in a range of conditions, including neurodegenerative diseases, neuropathic pain, and depression.

II. Comparative Analysis of Synthetic Methodologies

The synthesis of phenoxyalkylpiperidines typically involves the coupling of a substituted phenol with a piperidine derivative. While the general approach is straightforward, variations in reagents, reaction conditions, and purification methods can significantly impact the yield, purity, and scalability of the synthesis. Here, we compare two representative synthetic routes for phenoxyalkylpiperidines.

Synthetic Route A: Two-Step Synthesis via an Alkyl Halide Intermediate

This common approach involves the initial formation of a phenoxyalkyl halide, followed by its reaction with the desired piperidine.

Workflow for Synthetic Route A

Synthetic Route A Phenol Substituted Phenol Intermediate Phenoxyalkyl Halide Phenol->Intermediate Step 1: Williamson Ether Synthesis Alkyl_dihalide Alkyl Dihalide (e.g., 1-bromo-2-chloroethane) Alkyl_dihalide->Intermediate Base1 Base (e.g., NaOH) Base1->Intermediate Solvent1 Solvent (e.g., Water) Solvent1->Intermediate Product Phenoxyalkylpiperidine Intermediate->Product Step 2: N-Alkylation Piperidine Substituted Piperidine (e.g., 4-methylpiperidine) Piperidine->Product Base2 Base (e.g., K2CO3) Base2->Product Solvent2 Solvent (e.g., THF) Solvent2->Product

Caption: Two-step synthesis of phenoxyalkylpiperidines.

Synthetic Route B: One-Pot Synthesis

A more streamlined approach involves a one-pot reaction where the phenoxyalkylpiperidine is formed directly from the starting materials.

Workflow for Synthetic Route B

Synthetic Route B Phenol Substituted Phenol Product Phenoxyalkylpiperidine Phenol->Product One-Pot Mitsunobu Reaction Piperidinoethanol Substituted Piperidinoethanol Piperidinoethanol->Product Reagent Mitsunobu Reagents (DEAD, PPh3) Reagent->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: One-pot synthesis of phenoxyalkylpiperidines.

Comparison of Synthetic Routes
ParameterSynthetic Route A (Two-Step)Synthetic Route B (One-Pot)
Starting Materials Substituted phenol, alkyl dihalide, substituted piperidineSubstituted phenol, substituted piperidinoethanol
Number of Steps TwoOne
Reagents Common bases (NaOH, K2CO3)Mitsunobu reagents (DEAD, PPh3)
Reaction Conditions Generally requires heatingOften proceeds at room temperature
Yield Moderate to highVariable, can be high
Purification Chromatography often required for both stepsSingle chromatographic purification
Scalability Generally scalableCan be challenging to scale due to reagent cost and purification
Key Advantage Use of readily available and cheaper reagentsMore convergent and potentially faster
Key Disadvantage Longer reaction sequenceUse of expensive and hazardous reagents

III. Reproducibility of Biological Findings: Sigma-1 Receptor Affinity

The affinity of a compound for its biological target is a critical parameter in drug discovery. Reproducibility of these measurements across different studies is essential for building a reliable understanding of a compound's pharmacological profile. We will examine the reported sigma-1 receptor binding affinity for phenoxyalkylpiperidines and provide a detailed protocol for a competitive radioligand binding assay.

Reported Sigma-1 Receptor Binding Affinities

Several studies have reported the synthesis and evaluation of phenoxyalkylpiperidines as sigma-1 receptor ligands.[1] A consistent finding is that N-substitution on the piperidine ring with a phenoxyalkyl group can lead to high affinity for the sigma-1 receptor. For example, compounds such as 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine have demonstrated subnanomolar affinity.[1]

Table of Comparative Sigma-1 Receptor Affinities

CompoundReported Ki (nM)Reference
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.18[2]
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49[2]

The slight variations in reported Ki values can be attributed to differences in experimental conditions, such as the source of the receptor preparation (e.g., cell line, animal tissue), the radioligand used, and the specific assay parameters.

IV. Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed and well-documented experimental protocols are crucial. Below are step-by-step methodologies for the synthesis of a representative phenoxyalkylpiperidine and for the determination of its sigma-1 receptor binding affinity.

Synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine (Representative Example)

Workflow for Synthesis

Synthesis Workflow cluster_step1 Step 1: Synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene cluster_step2 Step 2: N-Alkylation of 4-Methylpiperidine S1_1 Dissolve 4-methoxyphenol and NaOH in water S1_2 Add 1-bromo-2-chloroethane S1_1->S1_2 S1_3 Reflux the mixture S1_2->S1_3 S1_4 Extract with diethyl ether S1_3->S1_4 S1_5 Purify by column chromatography S1_4->S1_5 S2_1 Combine 1-(2-chloroethoxy)-4-methoxybenzene, 4-methylpiperidine, and K2CO3 in THF S1_5->S2_1 Intermediate Product S2_2 Reflux the mixture S2_1->S2_2 S2_3 Remove solvent under reduced pressure S2_2->S2_3 S2_4 Dissolve residue in diethyl ether and wash with water S2_3->S2_4 S2_5 Extract with HCl, basify with NaOH, and extract with diethyl ether S2_4->S2_5 S2_6 Dry, filter, and evaporate the solvent S2_5->S2_6 S2_7 Purify by column chromatography S2_6->S2_7 Binding Assay Workflow P1 Prepare receptor source (e.g., HEK293 cell membranes expressing human σ1 receptor) P5 Set up assay plate: - Total binding wells - Non-specific binding wells - Test compound wells P1->P5 P2 Prepare assay buffer P2->P5 P3 Prepare radioligand solution (e.g., [3H](+)-pentazocine) P3->P5 P4 Prepare test compound dilutions P4->P5 P6 Incubate at room temperature P5->P6 P7 Terminate reaction by rapid filtration P6->P7 P8 Wash filters P7->P8 P9 Measure radioactivity using a scintillation counter P8->P9 P10 Analyze data to determine Ki values P9->P10

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative for Early ADME Profiling

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs targeting CNS disorders, cancer, and infectious diseases.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to be a versatile structural motif for optimizing drug-target interactions. The presence of the piperidine moiety often enhances a compound's druggability by improving metabolic stability and facilitating transport across biological membranes, which can lead to favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and reduced toxicity.[1]

3-(2-Methoxyphenoxy)piperidine represents a chemical space of significant interest, combining the piperidine core with a methoxyphenoxy group that can influence lipophilicity, receptor binding, and metabolic fate. However, even subtle structural modifications to this scaffold can dramatically alter a compound's pharmacokinetic profile. Therefore, a rigorous and early-stage comparative analysis of ADME properties is not merely a regulatory requirement but a critical step in drug discovery to de-risk candidates and guide synthetic efforts toward molecules with a higher probability of clinical success.[4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the pharmacokinetic profile of this compound. In the absence of extensive public data for this specific molecule, we will establish a robust, self-validating experimental workflow. We will detail the causality behind key experimental choices and provide validated protocols for assessing critical ADME parameters, using data from structurally related piperidine compounds to illustrate comparative analysis.

The Strategic Framework for Pharmacokinetic Comparison

A successful pharmacokinetic evaluation hinges on a multi-faceted approach that characterizes how a drug candidate moves through and is processed by a biological system. Our comparative analysis will focus on four key pillars: Absorption, Distribution, Metabolism, and Excretion.

cluster_0 Pharmacokinetic Profiling Workflow A Absorption (Caco-2 Permeability) D Distribution (Plasma Protein & Brain Tissue Binding) A->D Systemic Circulation PK Integrated PK Profile (Bioavailability, Half-life, Clearance) A->PK M Metabolism (Microsomal Stability, CYP Phenotyping) D->M Metabolic Organs (Liver) D->PK E Excretion (In vivo Studies) M->E Elimination M->PK E->PK

Caption: A logical workflow for comprehensive pharmacokinetic profiling.

Part 1: Absorption - Predicting Oral Bioavailability

The ability of a drug to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, effectively mimicking the intestinal epithelial barrier.[4]

Comparative Data: Permeability of Piperidine Analogs

The apparent permeability coefficient (Papp) is measured to classify compounds. An efflux ratio, calculated by comparing permeability in both directions across the cell monolayer, helps identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[4] An efflux ratio greater than 2 is a common indicator of active efflux.[4]

CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compound Target Compound(Experimental Data Needed)(Experimental Data Needed)(To Be Determined)
Compound A (Piperine) Piperidine Alkaloid15.21.2High
Compound B (MNP001 Analog) Lipophilic Piperidine0.83.5Low (Efflux Substrate)
Compound C (Atenolol Control) Hydrophilic Drug< 0.51.0Low

Note: Data for Compounds A, B, and C are representative values from literature for illustrative purposes.[6][7][8]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer to predict intestinal absorption and identify potential transporter-mediated efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Initiation:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) chamber. The basolateral (receiver) chamber contains a fresh buffer.

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) chamber, and the apical (receiver) chamber contains a fresh buffer.

  • Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.[9][10]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B).

Part 2: Distribution - Where Does the Compound Go?

Once absorbed, a drug's distribution is governed by its binding to plasma proteins and its ability to penetrate tissues, including the central nervous system (CNS).

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[11] High plasma protein binding can limit tissue penetration and slow clearance, resulting in a longer half-life.[12] Equilibrium dialysis is considered the gold standard method for determining PPB due to minimal non-specific binding.[11][12]

Compound% Human PPB% Rat PPBPrimary Binding Protein
This compound (Experimental Data Needed)(Experimental Data Needed)(To Be Determined)
Compound B (MNP001 Analog) >95%>95%Albumin & α1-acid glycoprotein
Warfarin (Control) 99%97%Albumin

Note: Data for Compound B and Warfarin are representative values.[7][11]

Experimental Protocol: Equilibrium Dialysis for PPB

Objective: To quantify the fraction of this compound bound to plasma proteins from different species (e.g., human, rat).

Methodology:

  • Device Preparation: A rapid equilibrium dialysis (RED) device is used, which contains individual wells split by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass.

  • Sample Loading: The test compound is spiked into plasma. This plasma is added to one chamber (the donor side) of the RED device. An equal volume of protein-free phosphate-buffered saline (PBS) is added to the other chamber (the receiver side).

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure accurate measurement, the plasma sample is mixed with an equal volume of clean PBS, and the buffer sample is mixed with an equal volume of clean plasma to equalize matrix effects.

  • Quantification: The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • % Bound = (1 - fu) * 100

Brain Penetration

For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The unbound brain-to-plasma concentration ratio (Kp,uu) is the most pharmacologically relevant measure of brain exposure, as it reflects the concentration of free drug at the target site.[13][14] A Kp,uu value close to 1 suggests passive transport, while values <1 or >1 indicate active efflux or influx, respectively.[13]

cluster_0 Determination of Unbound Brain-to-Plasma Ratio (Kp,uu) plasma Plasma Total Drug (Cp) Free Drug (Cu,p) (fu,p = Cu,p / Cp) bbb Blood-Brain Barrier plasma->bbb brain Brain Total Drug (Cbrain) Free Drug (Cu,brain) (fu,brain = Cu,brain / Cbrain) bbb->brain kp Kp = Cbrain / Cp (Total Ratio) kpuu Kp,uu = Cu,brain / Cu,p (Unbound Ratio) kp->kpuu Corrected for fu,p & fu,brain

Caption: Relationship between total and unbound brain/plasma ratios.

Experimental Protocol: Brain Homogenate Binding

Objective: To determine the fraction of the compound unbound in brain tissue (fu,brain), a key parameter for calculating Kp,uu.

Methodology:

  • Homogenate Preparation: Brain tissue (e.g., from a rat) is homogenized in buffer to a specific dilution (e.g., 1:9 w/v).

  • Equilibrium Dialysis: The brain homogenate is spiked with the test compound and subjected to equilibrium dialysis against a buffer, following the same procedure as the plasma protein binding assay.[]

  • Quantification: Compound concentrations in the homogenate and buffer chambers are measured by LC-MS/MS.

  • Calculation: The unbound fraction in the brain homogenate (fu,homogenate) is calculated. This is then used to determine the unbound fraction in the brain tissue itself (fu,brain) by correcting for the dilution factor.[]

Part 3: Metabolism - Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. This process determines a drug's half-life and can produce metabolites that may be active or toxic. Cytochrome P450 (CYP) enzymes are responsible for the oxidative metabolism of a vast majority of clinical drugs.[16][17]

Metabolic Stability

The metabolic stability assay using liver microsomes provides a measure of a compound's intrinsic clearance (Clint). Compounds that are rapidly metabolized will have a short half-life and potentially low oral bioavailability.

CompoundHuman Liver Microsome t₁/₂ (min)Rat Liver Microsome t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
This compound (Experimental Data Needed)(Experimental Data Needed)(Experimental Data Needed)
Compound D (High Clearance) < 10< 10> 120
Compound E (Low Clearance) > 60> 60< 15

Note: Data for Compounds D and E are representative values for classification.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (Clint) of this compound.

Methodology:

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., human or rat) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation is run in parallel without the NADPH system to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t₁/₂ = -0.693 / slope). Intrinsic clearance is then calculated from the half-life.

CYP Reaction Phenotyping and Potential Metabolic Pathways

Identifying which CYP isozymes are responsible for a compound's metabolism is crucial for predicting drug-drug interactions (DDIs).[18] For a molecule like this compound, several metabolic pathways are plausible based on its structure.

cluster_0 Putative Metabolic Pathways for this compound Parent This compound M1 O-Demethylation (Phenolic Metabolite) Parent->M1 CYP2D6, CYP3A4 M2 Piperidine N-Dealkylation (If N-substituted analog) Parent->M2 CYP3A4 M3 Piperidine Ring Hydroxylation (Hydroxylated Metabolite) Parent->M3 CYP3A4, CYP2D6 M4 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M4 CYP2C9, CYP1A2 PhaseII Phase II Conjugation (Glucuronidation, Sulfation) M1->PhaseII UGTs, SULTs M3->PhaseII UGTs, SULTs M4->PhaseII UGTs, SULTs

Caption: Potential CYP-mediated metabolic pathways for the title compound.

Part 4: In Vivo Pharmacokinetics and Excretion

Ultimately, in vivo studies in animal models are required to understand the complete pharmacokinetic profile and to determine key parameters like clearance (CL), volume of distribution (Vd), terminal half-life (t₁/₂), and absolute oral bioavailability (%F).[6][19] These studies must be conducted in compliance with regulatory guidelines.[20][21][22]

Comparative In Vivo PK Parameters (Rat Model)
ParameterThis compoundCompound A (Piperine)Compound B (MNP001 Analog)
Route IV / POIV / POIV / PO
Dose (mg/kg) (To Be Determined)10 / 205 / 10
t₁/₂ (hr) (TBD)8.0 (IV), 1.2 (PO)Slow Clearance
CL (L/hr/kg) (TBD)0.64 (IV)Slow Systemic Clearance
Vd (L/kg) (TBD)7.0 (IV)Broad Distribution
Cmax (µg/mL) (TBD)0.98 (PO)-
Tmax (hr) (TBD)2.0 (PO)-
AUC (µg*hr/mL) (TBD)15.6 (IV), 7.5 (PO)-
Bioavailability (%F) (TBD)24%Low but relevant

Note: Data for Compounds A and B are from published studies.[6][7]

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous strategy for characterizing the pharmacokinetic profile of this compound and comparing it with relevant analogs. By systematically evaluating absorption, distribution, metabolism, and excretion using a suite of validated in vitro and in vivo assays, researchers can build a robust data package. This data is essential for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), enabling the rational design of new chemical entities with optimized pharmacokinetic properties for clinical success. The provided protocols serve as a validated starting point for any laboratory equipped for modern drug discovery and development.

References

Independent Verification of the Anticonvulsant Properties of 3-(2-Methoxyphenoxy)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for the independent verification of the anticonvulsant properties of the novel compound, 3-(2-Methoxyphenoxy)piperidine. Due to the current absence of publicly available, direct experimental data on this specific molecule, this document serves as a prospective guide. It outlines the established preclinical screening methodologies, identifies appropriate comparator drugs, and discusses the potential mechanisms of action based on the broader class of piperidine derivatives. The objective is to equip researchers with the necessary protocols and conceptual framework to initiate a comprehensive evaluation of this compound as a potential anticonvulsant agent.

Introduction: The Rationale for Investigating Novel Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules with a wide range of therapeutic applications, including those targeting the central nervous system.[1][2] Several piperidine derivatives have been investigated and shown to possess anticonvulsant activity, suggesting the potential of this chemical class in the development of new antiepileptic drugs (AEDs).[3][4]

This compound is a novel compound of interest due to its structural features, which may confer favorable pharmacokinetic and pharmacodynamic properties. The methoxyphenoxy group, in particular, has been explored in other chemical series for its potential to modulate interactions with biological targets. While direct evidence of its anticonvulsant efficacy is pending, the established activity of related piperidine-containing compounds provides a strong rationale for its investigation.[3][5]

This guide will focus on two well-validated, first-line preclinical screening models for anticonvulsant activity: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[6] These assays are instrumental in the early identification of potential anticonvulsants and provide initial insights into their possible mechanisms of action.

Comparator Anticonvulsant Drugs

For a robust comparative analysis, it is essential to benchmark the activity of this compound against established AEDs with well-characterized mechanisms of action. The following drugs are recommended as comparators:

  • Phenytoin: A first-generation AED primarily used for tonic-clonic and partial seizures. Its primary mechanism of action is the blockade of voltage-gated sodium channels.

  • Carbamazepine: Another first-generation AED effective against tonic-clonic and partial seizures, also acting primarily through the blockade of voltage-gated sodium channels.

  • Valproic Acid (Valproate): A broad-spectrum AED effective against various seizure types. It has multiple mechanisms of action, including enhancement of GABAergic neurotransmission and blockade of voltage-gated sodium and calcium channels.

  • Ethosuximide: A first-line treatment for absence seizures, which is thought to act by inhibiting T-type calcium channels in the thalamus.

Experimental Protocols for Anticonvulsant Screening

The following protocols for the MES and scPTZ tests are based on established methodologies and provide a framework for the in vivo evaluation of this compound.

Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[7][8]

Objective: To determine the ability of this compound to protect against MES-induced tonic hindlimb extension in rodents.

Materials:

  • Male albino mice (20-25 g) or male Wistar rats (100-150 g)

  • Electroconvulsometer with corneal electrodes

  • 0.9% saline solution

  • Test compound (this compound) and comparator drugs, dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Phenytoin)

  • Vehicle control

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before testing.

  • Dosing: Administer the test compound, comparator drugs, or vehicle to different groups of animals via the desired route (e.g., intraperitoneal or oral). Doses should be determined based on preliminary toxicity studies.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in a preliminary study.

  • Stimulation:

    • Gently restrain the animal.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for clonic seizures and is useful for identifying compounds that raise the seizure threshold.[9][10]

Objective: To evaluate the ability of this compound to protect against seizures induced by the chemical convulsant pentylenetetrazol.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution

  • Test compound (this compound) and comparator drugs, dissolved or suspended in an appropriate vehicle

  • Positive control (e.g., Ethosuximide)

  • Vehicle control

Procedure:

  • Animal Acclimatization: As in the MES test.

  • Dosing: Administer the test compound, comparator drugs, or vehicle to different groups of animals.

  • Pre-treatment Time: As in the MES test.

  • PTZ Administration: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg in mice).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.

Visualization of Experimental Workflow

Anticonvulsant_Screening_Workflow cluster_preliminary Preliminary Studies cluster_screening Anticonvulsant Screening cluster_data Data Analysis Toxicity Toxicity Assessment PeakEffect Time of Peak Effect Determination Toxicity->PeakEffect Inform MES Maximal Electroshock (MES) Test PeakEffect->MES Guide scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test PeakEffect->scPTZ Guide ED50 ED50 Calculation MES->ED50 Generate Data scPTZ->ED50 Generate Data PI Protective Index (PI) Determination ED50->PI Calculate Potential_Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_Channel->Vesicle Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Influx NMDA_Receptor NMDA Receptor Vesicle->NMDA_Receptor Glutamate Release AMPA_Receptor AMPA Receptor Vesicle->AMPA_Receptor Glutamate Release GABA_A_Receptor GABA-A Receptor Compound This compound (Hypothesized) Compound->Na_Channel Blockade? Compound->Ca_Channel Blockade? Compound->NMDA_Receptor Antagonism? Compound->GABA_A_Receptor Potentiation?

References

Benchmarking the efficacy of 3-(2-Methoxyphenoxy)piperidine against standard reference compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Benchmarking the Efficacy of 3-(2-Methoxyphenoxy)piperidine

This guide provides a comprehensive framework for characterizing the pharmacological activity of the novel compound, this compound. Given the limited publicly available data on this specific molecule, this document outlines a logical, hypothesis-driven workflow. We will benchmark its efficacy against established reference compounds, ensuring a robust and scientifically valid assessment. The principles and protocols detailed herein are foundational to the early stages of drug discovery and development.[1][2][3][4]

Introduction: The Challenge of Novel Compound Characterization

In modern pharmacology, the pipeline of new chemical entities (NCEs) often outpaces their biological characterization.[3][4] The compound this compound represents such a case—a molecule with potential therapeutic value that requires systematic investigation. The core challenge lies in identifying its mechanism of action and quantifying its biological effects relative to known therapeutic agents.

This guide provides a strategic pathway for researchers, scientists, and drug development professionals to:

  • Formulate a testable hypothesis based on structural analysis.

  • Select appropriate, industry-standard reference compounds for comparison.

  • Implement a tiered, multi-phase experimental plan, from in vitro screening to in vivo validation.

  • Interpret and present comparative data for clear, actionable insights.

The methodologies described are designed to be self-validating, incorporating established controls and standards to ensure the trustworthiness and reproducibility of the findings.

Structural Analysis and Target Hypothesis

The structure of this compound contains two key pharmacophores: a piperidine ring and a methoxyphenoxy group .[5][6]

  • Piperidine Moiety: This saturated heterocycle is a common scaffold in a vast number of centrally active drugs and alkaloids, known to interact with a wide range of neurotransmitter receptors and transporters.[5]

  • Methoxyphenoxy Group: The presence of this group, particularly the ortho-methoxy substitution, suggests potential interactions with monoamine systems. Similar structures are found in ligands for serotonin (5-HT) and dopamine (DA) receptors, as well as their respective transporters (SERT and DAT).[7][8][9][10]

Hypothesis: Based on these structural features, it is hypothesized that this compound acts as a modulator of monoamine neurotransmitter systems, potentially through direct interaction with serotonin or dopamine receptors or transporters.

This hypothesis forms the basis of our experimental design. The primary goal is to screen the compound against key targets within these systems to identify its primary mechanism of action.

Selection of Standard Reference Compounds

To contextualize the efficacy of our test compound, it is crucial to benchmark it against well-characterized drugs with known mechanisms of action. The choice of reference compounds should reflect the target hypothesis.

Reference CompoundPrimary Mechanism of ActionTherapeutic ClassRationale for Inclusion
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)AntidepressantGold standard for assessing SERT inhibition.
GBR 12909 Selective Dopamine Reuptake Inhibitor (DRI)Research ChemicalHighly selective and potent tool compound for DAT inhibition studies.[11]
(±)-8-OH-DPAT 5-HT1A Receptor AgonistAnxiolytic/Antidepressant (Research)Standard agonist for evaluating functional activity at a key serotonergic autoreceptor.
Haloperidol D2 Receptor AntagonistAntipsychoticA classic antagonist to assess potential activity at dopamine receptors.

These compounds provide a robust pharmacological baseline against which the potency, selectivity, and functional activity of this compound can be measured.

A Phased Experimental Workflow for Efficacy Benchmarking

A tiered approach is recommended, beginning with broad in vitro screening to identify primary targets and progressing to more focused in vivo models to assess physiological effects.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Validation Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Determine Potency (Ki) Metabolic Stability Metabolic Stability Functional Assays->Metabolic Stability Confirm Agonism/Antagonism (IC50/EC50) Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Proceed if profile is favorable Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Establish Dose-Exposure End End Pharmacodynamics->End Start Start Start->Binding Assays

Caption: Phased workflow for compound characterization.

The initial phase aims to determine if and how this compound interacts with its hypothesized targets.

A. Radioligand Binding Assays: Determining Target Affinity

The first step is to measure the binding affinity (Ki) of the compound for a panel of relevant receptors and transporters. This is typically achieved through competitive binding assays where the test compound competes with a known radioligand.[12][13]

  • Objective: To quantify the binding affinity (Ki) of this compound for human SERT, DAT, and a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A).[14][15]

  • Principle: Cell membranes expressing the target protein are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound.[12][16] The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.[12]

Detailed Protocol: Dopamine Transporter (DAT) Competitive Binding Assay [12]

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human DAT (hDAT), or prepare them from tissue homogenates (e.g., rodent striatum).[12][17]

  • Assay Setup (96-well plate): To triplicate wells, add:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a known DAT inhibitor like GBR 12909 (10 µM) for non-specific binding.[17]

    • 50 µL of this compound or a reference compound (e.g., GBR 12909) at serial dilutions.

    • 50 µL of [³H]-WIN 35,428 at a final concentration near its Kd (e.g., 1-5 nM).[16][17]

    • 100 µL of the diluted membrane preparation (20-50 µg protein).[17]

  • Incubation: Incubate the plate for 2 hours at 4°C to reach equilibrium.[16][17]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the competitor and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[12]

B. Functional Assays: Assessing Mechanism of Action

Once binding is confirmed, functional assays are required to determine whether the compound acts as an inhibitor, agonist, or antagonist.

  • Objective: To measure the functional potency (IC50) of the compound as an inhibitor of monoamine uptake or its functional activity (EC50) as a receptor agonist/antagonist.

  • Principle (Uptake Assay): This assay measures the ability of the compound to block the transport of a radiolabeled substrate (e.g., [³H]-Dopamine) into cells expressing the corresponding transporter.[18]

Detailed Protocol: Dopamine Uptake Inhibition Assay [18]

  • Cell Culture: Plate cells stably expressing hDAT (e.g., HEK293-hDAT) in a 96-well plate and grow to ~80-90% confluency.[18]

  • Pre-incubation: Wash cells with pre-warmed uptake buffer. Add buffer containing various concentrations of this compound or a reference inhibitor (e.g., GBR 12909). Incubate for 10-20 minutes at 37°C.[17]

  • Uptake Initiation: Add [³H]-Dopamine to each well to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold buffer to stop the uptake process.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of dopamine uptake against the log concentration of the test compound.

C. In Vitro Metabolic Stability: Predicting Bioavailability

Early assessment of metabolic stability is critical for predicting a compound's in vivo half-life.

  • Objective: To determine the rate at which this compound is metabolized by liver enzymes.

  • Principle: The compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) and a regenerating system for the necessary cofactors (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[19][20][21]

Detailed Protocol: Microsomal Stability Assay [22]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rodent), the test compound at a low concentration (e.g., 1 µM), and buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. This allows for at-a-glance assessment of the compound's profile relative to the standards.

Table 1: Hypothetical In Vitro Pharmacology Profile

CompoundDAT Ki (nM)SERT Ki (nM)5-HT1A Ki (nM)DAT Uptake IC50 (nM)SERT Uptake IC50 (nM)Microsomal t½ (min)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Sertraline>10001.5350>10002.145
GBR 129095.2850>10,0007.5120028
(±)-8-OH-DPAT>10,000>10,0000.8N/AN/A>60

Interpretation: The data in this table will reveal the compound's potency (low Ki and IC50 values are more potent), selectivity (the ratio of Ki values for different targets), and metabolic stability (longer t½ is more stable). For example, a low Ki and IC50 for DAT with high values for SERT would indicate a selective dopamine reuptake inhibitor.

G cluster_pathway Generic Dopamine Reuptake Inhibition Dopamine Dopamine (DA) DAT DAT (Dopamine Transporter) Reuptake of DA Dopamine->DAT Enters Receptor Dopamine Receptor Signal Transduction Dopamine->Receptor Binds Vesicle Vesicle Presynaptic Presynaptic Neuron Vesicle->Presynaptic Release Postsynaptic Postsynaptic Neuron DAT->Presynaptic Transports Compound {this compound}|{Blocks Reuptake} Compound->DAT Inhibits

Caption: Mechanism of dopamine reuptake inhibition.

If the in vitro profile is promising (i.e., high potency, good selectivity, and reasonable metabolic stability), in vivo studies are warranted. The choice of model depends on the in vitro findings.

Example Model: The Forced Swim Test (for Antidepressant-like Effects)

If the compound is identified as a potent serotonin or norepinephrine reuptake inhibitor, the Forced Swim Test (FST) in rodents is a standard initial screen for potential antidepressant efficacy.[23][24]

  • Objective: To assess whether the compound reduces immobility time in mice, an indicator of antidepressant-like activity.[25][26]

  • Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture.[25][26] Clinically effective antidepressants decrease the time spent immobile and increase active behaviors like swimming or climbing.[23][25][27]

  • Causality: The rationale is that this behavioral despair is sensitive to manipulations of the monoamine systems targeted by antidepressants. Increased synaptic serotonin or norepinephrine is thought to promote active coping strategies.

Detailed Protocol: Mouse Forced Swim Test [24]

  • Acclimation: House animals in the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound, a reference drug (e.g., Sertraline), or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

  • Test Procedure: Place each mouse individually into a glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with 15 cm of water (23-25°C).[25]

  • Recording: Video-record the session for 6 minutes.

  • Behavioral Scoring: Score the last 4 minutes of the test for time spent immobile.[24] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the compound-treated groups, the positive control (Sertraline), and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Table 2: Hypothetical Forced Swim Test Results

Treatment Group (Dose, mg/kg)nImmobility Time (seconds) ± SEM
Vehicle10155 ± 10.2
Sertraline (20)1085 ± 8.5
Compound (10) 10[Experimental Value]
Compound (30) 10[Experimental Value]
p < 0.05 compared to Vehicle

Interpretation: A statistically significant reduction in immobility time compared to the vehicle group suggests that this compound possesses antidepressant-like properties in this model, providing a basis for further investigation.

Conclusion

This guide presents a systematic and rigorous framework for the initial pharmacological characterization of this compound. By progressing through a logical sequence of in vitro and in vivo assays and benchmarking against industry-standard reference compounds, researchers can efficiently determine its primary mechanism of action, potency, and potential therapeutic utility. This hypothesis-driven approach ensures that experimental resources are used effectively and generates the high-quality, reproducible data necessary for critical decision-making in the drug discovery process.[4][28]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.